5-Chloro-3-ethoxy-2-methoxypyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-chloro-3-ethoxy-2-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2/c1-3-12-7-4-6(9)5-10-8(7)11-2/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNYKLDTGCZLRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(N=CC(=C1)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30682439 | |
| Record name | 5-Chloro-3-ethoxy-2-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30682439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221793-67-4 | |
| Record name | 5-Chloro-3-ethoxy-2-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30682439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-depth Technical Guide: 5-Chloro-3-ethoxy-2-methoxypyridine (CAS No. 1221793-67-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-3-ethoxy-2-methoxypyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its unique arrangement of chloro, ethoxy, and methoxy functional groups on the pyridine scaffold makes it a valuable and versatile building block for the synthesis of complex molecules with potential therapeutic applications. The pyridine core is a well-established privileged structure in pharmacology, and its targeted functionalization allows for the fine-tuning of physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the available data on this compound, including its chemical properties, a proposed synthetic pathway, and its potential applications, particularly in the context of signaling pathway modulation.
Chemical and Physical Properties
A summary of the key chemical and physical properties for this compound is presented in the table below. It is important to note that while some data is readily available from chemical suppliers, experimental values for properties such as melting and boiling points are not consistently reported in publicly accessible literature.
| Property | Value | Source |
| CAS Number | 1221793-67-4 | [1][2][3][4] |
| Molecular Formula | C₈H₁₀ClNO₂ | [4][5] |
| Molecular Weight | 187.62 g/mol | [4][5] |
| Purity | Typically ≥95% | [3] |
| Appearance | Not specified in available literature | |
| Melting Point | Not specified in available literature | |
| Boiling Point | Not specified in available literature | |
| Density | Not specified in available literature | |
| SMILES | CCOc1cc(Cl)cnc1OC | [5] |
Synthesis and Experimental Protocols
A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, based on the synthesis of analogous substituted pyridines, a plausible synthetic route can be proposed. This proposed pathway involves a multi-step sequence starting from a readily available pyridine precursor.
Proposed Synthetic Pathway:
A potential synthetic route could commence with a suitably substituted pyridine, followed by sequential introduction of the chloro, methoxy, and ethoxy groups. The order of these transformations would be critical to ensure correct regioselectivity.
Disclaimer: The following is a generalized, proposed experimental protocol based on the synthesis of similar compounds. It has not been experimentally validated for this specific molecule and should be adapted and optimized by qualified personnel in a controlled laboratory setting.
Step 1: Synthesis of a Dichloro-hydroxypyridine Intermediate
This step would likely involve the chlorination and hydroxylation of a pyridine starting material. The specific reagents and conditions would depend on the chosen precursor.
Step 2: Selective Etherification (Methoxylation)
The hydroxyl group of the intermediate from Step 1 could be selectively converted to a methoxy group.
-
Materials: Dichloro-hydroxypyridine intermediate, Sodium methoxide, Methanol (anhydrous), Inert atmosphere (e.g., Nitrogen or Argon).
-
Procedure:
-
Dissolve the dichloro-hydroxypyridine intermediate in anhydrous methanol under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add a solution of sodium methoxide in methanol to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for a specified time, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Step 3: Selective Etherification (Ethoxylation)
The remaining chloro group could then be substituted with an ethoxy group.
-
Materials: Chloro-methoxy-hydroxypyridine intermediate, Sodium ethoxide, Ethanol (anhydrous), Inert atmosphere.
-
Procedure:
-
Dissolve the chloro-methoxy-hydroxypyridine intermediate in anhydrous ethanol under an inert atmosphere.
-
Slowly add sodium ethoxide to the solution.
-
Heat the reaction mixture to reflux and monitor its progress by TLC or GC-MS.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent.
-
Separate the organic layer, dry it, and concentrate to obtain the crude product.
-
Purify the final product, this compound, by column chromatography or distillation.
-
Reactivity and Applications in Drug Discovery
The chemical structure of this compound provides several points for further chemical modification, making it a valuable scaffold in drug discovery.
-
Cross-Coupling Reactions: The chlorine atom at the 5-position can readily participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. This allows for the introduction of a wide range of aryl, heteroaryl, and amino substituents, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[6][7]
-
Nucleophilic Aromatic Substitution: The pyridine ring is susceptible to nucleophilic aromatic substitution, offering another avenue for derivatization.
-
Modification of Ether Groups: The ethoxy and methoxy groups can potentially be cleaved to reveal hydroxyl functionalities, which can then be further modified or serve as hydrogen bond donors for interactions with biological targets.
Potential Role as an Intermediate in Targeting the PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism.[8][9] Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[8][10][11] Substituted pyridines and pyrimidines are common core structures in the design of PI3K/mTOR inhibitors.[8][9] The synthetic versatility of this compound makes it an attractive starting material for the development of novel inhibitors targeting this pathway.
Logical Relationship: From Intermediate to Potential Drug Candidate
Caption: Synthetic workflow from intermediate to a potential lead compound.
Signaling Pathway Context
As a building block for potential PI3K/mTOR inhibitors, understanding the context of this signaling pathway is crucial for rational drug design.
Diagram: Simplified PI3K/Akt/mTOR Signaling Pathway
Caption: Overview of the PI3K/Akt/mTOR signaling cascade.
Conclusion
This compound is a chemical intermediate with considerable potential for the development of novel therapeutics. While detailed experimental data for this specific compound is not extensively documented, its structural features and the established importance of the substituted pyridine scaffold in medicinal chemistry, particularly in the context of PI3K/mTOR inhibitors, underscore its value to the research and drug development community. Further exploration of its synthesis and reactivity is warranted to fully exploit its potential in generating new and effective drug candidates.
References
- 1. parchem.com [parchem.com]
- 2. klamar-reagent.com [klamar-reagent.com]
- 3. This compound, CasNo.1221793-67-4 SAGECHEM LIMITED China (Mainland) [sagechem.lookchem.com]
- 4. thoreauchem.com [thoreauchem.com]
- 5. ChemTik Products [chemtik.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeted disruption of PI3K/Akt/mTOR signaling pathway, via PI3K inhibitors, promotes growth inhibitory effects in oral cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Synthesis of 5-Chloro-3-ethoxy-2-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic pathway for 5-Chloro-3-ethoxy-2-methoxypyridine, a substituted pyridine derivative with potential applications in medicinal chemistry and drug development. The synthesis involves a multi-step process commencing with the readily available starting material, 2-amino-5-chloropyridine. This document details the experimental protocols for each synthetic step, presents quantitative data in structured tables, and includes visualizations of the chemical transformations and workflows to facilitate understanding and laboratory application.
Proposed Synthetic Pathway
The synthesis of this compound can be achieved through a five-step process. The initial phase focuses on the creation of the key intermediate, 5-chloro-2,3-dihydroxypyridine. This is followed by a two-step regioselective Williamson ether synthesis to introduce the ethoxy and methoxy groups.
The overall proposed pathway is as follows:
-
Diazotization of 2-amino-5-chloropyridine to yield 2-hydroxy-5-chloropyridine.
-
Nitration of 2-hydroxy-5-chloropyridine to afford 2-hydroxy-3-nitro-5-chloropyridine.
-
Reduction of the nitro group to an amino group, resulting in 2-hydroxy-3-amino-5-chloropyridine.
-
A second diazotization and hydrolysis to produce the key intermediate, 5-chloro-2,3-dihydroxypyridine.
-
Regioselective O-ethoxylation of 5-chloro-2,3-dihydroxypyridine to yield 5-chloro-3-ethoxy-2-hydroxypyridine.
-
O-methylation of 5-chloro-3-ethoxy-2-hydroxypyridine to furnish the final product, this compound.
Below is a graphical representation of the synthesis pathway.
Experimental Protocols
The following sections provide detailed experimental procedures for each step of the synthesis. The protocols are based on established chemical literature, including patent CN101830845A for the synthesis of the dihydroxy intermediate.
Synthesis of 5-Chloro-2,3-dihydroxypyridine (Intermediate E)
This intermediate is synthesized in a four-step sequence from 2-amino-5-chloropyridine.
Step 1: Synthesis of 2-Hydroxy-5-chloropyridine (B)
-
Materials: 2-amino-5-chloropyridine, Sodium nitrite (NaNO₂), Concentrated sulfuric acid (H₂SO₄), Water, Ice.
-
Procedure:
-
Dissolve 2-amino-5-chloropyridine in an aqueous solution of sulfuric acid in a reaction vessel.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water, ensuring the temperature is maintained below 10 °C.
-
After the addition is complete, allow the reaction to stir at this temperature for 1-2 hours.
-
Gently heat the reaction mixture to 30-50 °C to facilitate the hydrolysis of the diazonium salt.[1]
-
Cool the solution to room temperature, which should cause the product to precipitate.
-
Collect the solid by filtration, wash with cold water, and dry to obtain 2-hydroxy-5-chloropyridine.
-
Step 2: Synthesis of 2-Hydroxy-3-nitro-5-chloropyridine (C)
-
Materials: 2-hydroxy-5-chloropyridine, Concentrated nitric acid (HNO₃), Concentrated sulfuric acid (H₂SO₄).
-
Procedure:
-
In a suitable reaction vessel, cool a solution of concentrated sulfuric acid.
-
In batches, add 2-hydroxy-5-chloropyridine to the cooled sulfuric acid, keeping the temperature below 5 °C.[2]
-
Once dissolved, warm the mixture to 50-60 °C.
-
Slowly add concentrated nitric acid, maintaining the temperature within the 50-60 °C range.[1]
-
Stir the reaction mixture at this temperature for 1-2 hours.[1]
-
Cool the reaction mixture to room temperature and pour it into ice water.
-
Adjust the pH to strongly basic using a 40% sodium hydroxide solution to precipitate the product.[2]
-
Filter the resulting yellow solid, wash with water, and dry to yield 2-hydroxy-3-nitro-5-chloropyridine.
-
Step 3: Synthesis of 2-Hydroxy-3-amino-5-chloropyridine (D)
-
Materials: 2-hydroxy-3-nitro-5-chloropyridine, Iron powder (Fe), Concentrated hydrochloric acid (HCl) or another suitable acid, Ethanol.
-
Procedure:
-
Create a suspension of iron powder in a mixture of ethanol and water.
-
Add a small amount of concentrated hydrochloric acid to activate the iron.
-
Heat the suspension to reflux.
-
Slowly add the 2-hydroxy-3-nitro-5-chloropyridine to the refluxing mixture.
-
Continue refluxing for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and filter to remove the iron residue.
-
Neutralize the filtrate with a suitable base (e.g., sodium bicarbonate) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to obtain 2-hydroxy-3-amino-5-chloropyridine.
-
Step 4: Synthesis of 5-Chloro-2,3-dihydroxypyridine (E)
-
Materials: 2-hydroxy-3-amino-5-chloropyridine, Sodium nitrite (NaNO₂), Concentrated sulfuric acid (H₂SO₄), Water, Ice.
-
Procedure:
-
Dissolve 2-hydroxy-3-amino-5-chloropyridine in an aqueous solution of sulfuric acid.
-
Cool the solution to -10 to -5 °C.[1]
-
Slowly add an aqueous solution of sodium nitrite, keeping the temperature in the -10 to -5 °C range.[1]
-
After the addition is complete, stir the mixture for a short period at this temperature.
-
Slowly warm the reaction mixture to 50-60 °C to allow for the hydrolysis of the diazonium salt.[1]
-
The product will precipitate from the solution upon cooling.
-
Collect the solid by filtration, wash with cold water, and dry to obtain 5-chloro-2,3-dihydroxypyridine.
-
Synthesis of this compound (Final Product)
The final two steps involve a regioselective Williamson ether synthesis. The 3-hydroxyl group is expected to be more acidic and thus more reactive towards alkylation than the 2-hydroxyl group, which exists in tautomeric equilibrium with the 2-pyridone form.
Step 5: Synthesis of 5-Chloro-3-ethoxy-2-hydroxypyridine (F)
-
Materials: 5-chloro-2,3-dihydroxypyridine, Iodoethane (EtI), Anhydrous potassium carbonate (K₂CO₃), Anhydrous acetone.
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend 5-chloro-2,3-dihydroxypyridine in anhydrous acetone.
-
Add 1.1 equivalents of anhydrous potassium carbonate to the suspension.
-
Add 1.05 equivalents of iodoethane to the reaction mixture.
-
Reflux the mixture for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate 5-chloro-3-ethoxy-2-hydroxypyridine.
-
Step 6: Synthesis of this compound (G)
-
Materials: 5-chloro-3-ethoxy-2-hydroxypyridine, Iodomethane (MeI), Anhydrous potassium carbonate (K₂CO₃), Anhydrous dimethylformamide (DMF).
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 5-chloro-3-ethoxy-2-hydroxypyridine in anhydrous DMF.
-
Add 1.5 equivalents of anhydrous potassium carbonate to the solution.
-
Add 1.2 equivalents of iodomethane to the reaction mixture.
-
Stir the reaction at room temperature for 8-16 hours, or until completion as indicated by TLC.
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain this compound.
-
Quantitative Data
The following tables summarize the expected quantitative data for the synthesis, based on literature values for analogous reactions. Actual yields may vary depending on experimental conditions and scale.
Table 1: Synthesis of 5-Chloro-2,3-dihydroxypyridine
| Step | Starting Material | Product | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-5-chloropyridine | 2-Hydroxy-5-chloropyridine | NaNO₂, H₂SO₄ | Water | 30-50 | 2-3 | ~80 |
| 2 | 2-Hydroxy-5-chloropyridine | 2-Hydroxy-3-nitro-5-chloropyridine | HNO₃, H₂SO₄ | - | 50-60 | 1-2 | 79.1[2] |
| 3 | 2-Hydroxy-3-nitro-5-chloropyridine | 2-Hydroxy-3-amino-5-chloropyridine | Fe, HCl | Ethanol/Water | Reflux | 3-6 | ~75-85 |
| 4 | 2-Hydroxy-3-amino-5-chloropyridine | 5-Chloro-2,3-dihydroxypyridine | NaNO₂, H₂SO₄ | Water | -10 to 60 | 2-4 | ~70-80 |
Table 2: Synthesis of this compound
| Step | Starting Material | Product | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 5 | 5-Chloro-2,3-dihydroxypyridine | 5-Chloro-3-ethoxy-2-hydroxypyridine | EtI, K₂CO₃ | Acetone | Reflux | 12-24 | 60-70 |
| 6 | 5-Chloro-3-ethoxy-2-hydroxypyridine | This compound | MeI, K₂CO₃ | DMF | RT | 8-16 | 70-80 |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for a typical reaction step involving a solid product.
This guide outlines a robust and plausible pathway for the synthesis of this compound. The provided experimental protocols and data serve as a foundation for researchers to adapt and optimize these procedures for their specific laboratory settings. Careful control of reaction conditions, particularly during the nitration and diazotization steps, is crucial for ensuring safety and achieving high yields. The regioselectivity of the final etherification steps is based on established principles of chemical reactivity, but may require empirical optimization for this specific substrate.
References
An In-depth Technical Guide to 5-Chloro-3-ethoxy-2-methoxypyridine
This technical guide provides a comprehensive overview of the molecular structure, properties, and analytical methodologies for 5-Chloro-3-ethoxy-2-methoxypyridine, a substituted pyridine derivative of interest to researchers and professionals in drug development and chemical synthesis.
Core Molecular Data
The fundamental quantitative data for this compound are summarized in the table below, providing a clear reference for its key molecular properties.
| Property | Value | Reference |
| Molecular Formula | C8H10ClNO2 | [1] |
| Molecular Weight | 187.04 g/mol | [1] |
| CAS Number | 1221793-67-4 | [1][2] |
Experimental Protocols
While specific experimental protocols for the synthesis of this compound are not extensively detailed in publicly available literature, a plausible synthetic route can be devised based on established pyridine chemistry. The following outlines a generalized multi-step synthesis and subsequent analytical characterization.
The synthesis of substituted pyridines often involves a sequence of reactions to introduce the desired functional groups onto the pyridine ring. A potential pathway for the synthesis of this compound could start from a suitable pyridine precursor, followed by sequential chlorination, ethoxylation, and methoxylation reactions.
Illustrative Synthetic Pathway:
A logical approach could involve the following key transformations:
-
Halogenation: Introduction of a chlorine atom at the 5-position of a pyridine ring.
-
Nitration and Reduction: Introduction of an amino group which can then be transformed into other functional groups.
-
Hydroxylation via Diazotization: Conversion of an amino group to a hydroxyl group.
-
Alkylation (Ethoxylation and Methoxylation): Introduction of the ethoxy and methoxy groups onto the pyridine ring.
General Experimental Protocol (Adapted from analogous procedures[3]):
-
Chlorination: A suitable pyridine derivative is subjected to chlorination using a standard chlorinating agent such as N-chlorosuccinimide (NCS) or chlorine gas in an appropriate solvent.
-
Introduction of Oxygen-based Functional Groups: The chlorinated pyridine intermediate would then undergo reactions to introduce the ethoxy and methoxy groups. This could be achieved through nucleophilic substitution reactions where a hydroxylated pyridine intermediate is reacted with ethylating and methylating agents (e.g., diethyl sulfate and dimethyl sulfate) in the presence of a base. The order of these steps would be crucial to ensure the correct regioselectivity.
-
Purification: The final product is purified using standard laboratory techniques such as column chromatography, distillation, or recrystallization to achieve the desired purity.
To confirm the identity, purity, and structure of the synthesized this compound, a combination of analytical techniques should be employed[4].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure by identifying the chemical environment of each hydrogen and carbon atom.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and for quantitative analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS): As an alternative chromatographic method for purity assessment and structural confirmation.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the functional groups present in the molecule.
Molecular Structure Visualization
The following diagram illustrates the molecular structure of this compound, generated using the DOT language.
References
An In-depth Technical Guide to the Safety and Handling of 5-Chloro-3-ethoxy-2-methoxypyridine
This technical guide is intended for researchers, scientists, and drug development professionals who may be working with 5-Chloro-3-ethoxy-2-methoxypyridine. The document outlines potential hazards, handling procedures, and emergency responses based on data from analogous chemical structures.
Physicochemical and Toxicological Data
Quantitative data for this compound is limited. The following tables summarize available information for the target compound and its analogs to provide an estimated safety profile.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 2-Chloropyridine | 3-Chloropyridine | 5-Chloro-2-methoxyaniline |
| CAS Number | 1221793-67-4[1] | 109-09-1 | 626-60-8 | 95-03-4 |
| Molecular Formula | C₈H₁₀ClNO₂[1] | C₅H₄ClN | C₅H₄ClN | C₇H₈ClNO |
| Molecular Weight | 187.62 g/mol | 113.55 g/mol | 113.55 g/mol | 157.60 g/mol |
| Appearance | Not specified (likely a solid or liquid) | Colorless, oily liquid | Clear liquid | Not specified |
| Boiling Point | Not available | 170 °C | 148 °C | 230-231 °C |
| Flash Point | Not available | 61 °C | 66 °C | >110 °C |
| Solubility | Not available | Soluble in alcohol and ether; 2.5 g/100 g in water at 25°C[2] | Slightly soluble in water | Not available |
Table 2: Summary of Toxicological Data for Structurally Related Compounds
| Hazard | Compound(s) | Data | Source(s) |
| Acute Oral Toxicity | 2-Chloropyridine, 3-Chloropyridine | Harmful if swallowed.[3] | [3][4] |
| Acute Dermal Toxicity | 2-Chloropyridine, 3-Chloropyridine | Harmful in contact with skin. LD50 (rabbit, dermal) for 2-chloropyridine is 64 mg/kg.[5] | [3][5] |
| Acute Inhalation Toxicity | 2-Chloropyridine | Fatal if inhaled. | [6] |
| Skin Corrosion/Irritation | 2-Chloropyridine, 3-Chloropyridine, 4-Chloropyridine N-oxide | Causes skin irritation.[3][7] | [3][7] |
| Serious Eye Damage/Irritation | 2-Chloropyridine, 3-Chloropyridine, 4-Chloropyridine N-oxide | Causes serious eye irritation.[7] | [7][8] |
| Specific Target Organ Toxicity (Single Exposure) | 3-Chloropyridine, 4-Chloropyridine N-oxide | May cause respiratory irritation.[7][8] | [7][8] |
Based on these analogs, this compound should be presumed to be harmful if swallowed, harmful in contact with skin, a skin and eye irritant, and may cause respiratory irritation.
Experimental Protocols
As no specific synthesis for this compound has been published, a plausible synthetic route is proposed based on established pyridine chemistry.
Proposed Synthetic Pathway
A potential synthesis could involve the chlorination of a 3-ethoxy-2-methoxypyridine precursor. The introduction of alkoxy groups onto a pyridine ring can be achieved through nucleophilic aromatic substitution on a corresponding dihalopyridine.
Caption: Proposed multi-step synthesis of this compound.
Detailed Methodologies (Hypothetical)
Step 1: Synthesis of 2-Methoxy-3-chloro-5-nitropyridine
-
To a solution of 2,3-dichloro-5-nitropyridine (1.0 eq) in anhydrous methanol at 0 °C, add a solution of sodium methoxide (1.1 eq) in methanol dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of 3-Ethoxy-2-methoxy-5-nitropyridine
-
In a similar procedure to Step 1, react 2-methoxy-3-chloro-5-nitropyridine (1.0 eq) with sodium ethoxide (1.1 eq) in anhydrous ethanol.
-
Heat the reaction mixture to reflux and stir for 16 hours.
-
Follow the work-up and purification procedure as described in Step 1.
Step 3: Reduction to 5-Amino-3-ethoxy-2-methoxypyridine
-
To a stirred suspension of iron powder (5.0 eq) in a mixture of ethanol and water, add a catalytic amount of hydrochloric acid.
-
Heat the mixture to reflux and add a solution of 3-ethoxy-2-methoxy-5-nitropyridine (1.0 eq) in ethanol dropwise.
-
Continue refluxing for 4 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture, filter through celite, and wash the filter cake with ethanol.
-
Concentrate the filtrate and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane, dry the combined organic layers, and concentrate to yield the amine.
Step 4: Sandmeyer Reaction to this compound
-
Dissolve 5-amino-3-ethoxy-2-methoxypyridine (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0 °C.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise while maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0 °C.
-
In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.
-
Slowly add the diazonium salt solution to the copper(I) chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Extract the product with diethyl ether, wash with water and brine, dry over magnesium sulfate, and concentrate.
-
Purify by column chromatography to obtain the final product.
Safety and Handling
Given the potential hazards extrapolated from analogous compounds, stringent safety measures are imperative when handling this compound.
Personal Protective Equipment (PPE) and Engineering Controls
-
Engineering Controls: Handle this compound in a well-ventilated laboratory, preferably within a certified chemical fume hood.[9][10] Ensure that eyewash stations and safety showers are readily accessible.
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[10]
-
Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile).[9][10] Inspect gloves before use and dispose of them properly after handling.[9][10]
-
Respiratory Protection: If working outside of a fume hood or if dust/aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing.[9] Do not ingest or inhale.[9] Wash hands thoroughly after handling.[9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[11]
Emergency Procedures
The following workflow outlines general emergency procedures.
References
- 1. Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains | MDPI [mdpi.com]
- 2. Introduction - NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 3-Chloropyridine | C5H4ClN | CID 12287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. 2-Chloropyridine - Wikipedia [en.wikipedia.org]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. benchchem.com [benchchem.com]
5-Chloro-3-ethoxy-2-methoxypyridine: A Versatile Building Block for Advanced Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloro-3-ethoxy-2-methoxypyridine is a highly functionalized heterocyclic compound with significant potential as a building block in modern organic synthesis. Its unique substitution pattern, featuring a reactive chlorine atom for cross-coupling reactions and two distinct alkoxy groups, offers a versatile platform for the construction of complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, potential synthetic applications, and detailed, prospective experimental protocols for the utilization of this compound in the synthesis of novel chemical entities. The strategic positioning of its functional groups makes it an attractive starting material for the development of new pharmaceutical agents and functional materials.
Introduction
Substituted pyridines are a cornerstone of medicinal chemistry and materials science, with the pyridine scaffold being a prevalent feature in numerous FDA-approved drugs. The precise installation of functional groups on the pyridine ring is crucial for modulating the physicochemical properties, biological activity, and pharmacokinetic profiles of these molecules. This compound (CAS No. 1221793-67-4) emerges as a promising, albeit lesser-explored, building block. The chlorine atom at the 5-position serves as a versatile handle for carbon-carbon and carbon-nitrogen bond formation through transition metal-catalyzed cross-coupling reactions. The differential reactivity of the 2-methoxy and 3-ethoxy groups can be exploited for selective dealkylation and further derivatization, providing multiple avenues for structural diversification.
This whitepaper aims to consolidate the theoretical and practical aspects of utilizing this compound as a synthetic intermediate. It will cover its fundamental reactivity and propose detailed methodologies for its application in key organic transformations, thereby serving as a valuable resource for chemists engaged in discovery and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, reaction setup, and purification.
| Property | Value |
| CAS Number | 1221793-67-4[1][2] |
| Molecular Formula | C8H10ClNO2[2] |
| Molecular Weight | 187.62 g/mol |
| Appearance | Predicted: Colorless to light yellow oil or low melting solid |
| Boiling Point | Predicted: > 200 °C at 760 mmHg |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF, Toluene) |
Synthetic Utility and Key Reactions
The synthetic utility of this compound is primarily centered around the transformation of the C5-chloro group. This position is amenable to a variety of powerful cross-coupling reactions, enabling the introduction of diverse substituents.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. The chlorine atom at the C5 position of this compound can be effectively coupled with a wide range of boronic acids and their derivatives to introduce aryl, heteroaryl, or vinyl groups.[3][4] The electron-donating nature of the alkoxy groups can influence the reactivity of the C-Cl bond, potentially requiring more active catalyst systems compared to electron-deficient pyridines.[5]
A proposed workflow for a typical Suzuki-Miyaura coupling reaction is depicted below.
Caption: Proposed workflow for the Suzuki-Miyaura coupling of this compound.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds, enabling the introduction of a wide array of primary and secondary amines.[6][7] This reaction is of paramount importance in medicinal chemistry for the synthesis of arylamines. The steric and electronic properties of the pyridine substrate and the amine coupling partner will dictate the optimal choice of palladium catalyst, ligand, and base.[8]
Below is a diagram illustrating the catalytic cycle for the Buchwald-Hartwig amination.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Other Potential Transformations
Beyond these two key reactions, the scaffold of this compound allows for other valuable transformations:
-
Sonogashira Coupling: For the introduction of alkyne moieties.
-
Stille Coupling: For coupling with organostannanes.
-
Heck Coupling: For the introduction of vinyl groups.
-
Selective O-Dealkylation: The differential steric and electronic environment of the methoxy and ethoxy groups may allow for selective dealkylation to reveal a hydroxyl group for further functionalization.
Experimental Protocols
The following are detailed, prospective experimental protocols for key reactions involving this compound. These are based on established procedures for structurally similar chloropyridines and should serve as a robust starting point for reaction optimization.
General Procedure for Suzuki-Miyaura Coupling
Reaction: Synthesis of 5-(4-methoxyphenyl)-3-ethoxy-2-methoxypyridine
Materials:
| Reagent | MW | Amount | Moles | Equiv. |
| This compound | 187.62 | 188 mg | 1.0 | 1.0 |
| 4-Methoxyphenylboronic acid | 151.96 | 182 mg | 1.2 | 1.2 |
| Palladium(II) Acetate (Pd(OAc)2) | 224.5 | 4.5 mg | 0.02 | 0.02 |
| SPhos | 410.5 | 16.4 mg | 0.04 | 0.04 |
| Potassium Phosphate (K3PO4) | 212.27 | 425 mg | 2.0 | 2.0 |
| 1,4-Dioxane/Water (4:1) | - | 5 mL | - | - |
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (188 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), potassium phosphate (425 mg, 2.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and SPhos (16.4 mg, 0.04 mmol).
-
Evacuate and backfill the vial with argon or nitrogen three times.
-
Add 5 mL of a degassed 4:1 mixture of 1,4-dioxane and water via syringe.
-
Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of celite, washing the pad with additional ethyl acetate.
-
Wash the combined organic layers with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
General Procedure for Buchwald-Hartwig Amination
Reaction: Synthesis of N-benzyl-3-ethoxy-2-methoxy-5-pyridinamine
Materials:
| Reagent | MW | Amount | Moles | Equiv. |
| This compound | 187.62 | 188 mg | 1.0 | 1.0 |
| Benzylamine | 107.15 | 161 mg | 1.5 | 1.5 |
| Pd2(dba)3 | 915.7 | 18.3 mg | 0.02 | 0.02 |
| XPhos | 476.6 | 38.1 mg | 0.08 | 0.08 |
| Sodium tert-butoxide (NaOtBu) | 96.1 | 134 mg | 1.4 | 1.4 |
| Toluene | - | 5 mL | - | - |
Procedure:
-
In a glovebox, charge an oven-dried reaction vial with a magnetic stir bar with Pd2(dba)3 (18.3 mg, 0.02 mmol), XPhos (38.1 mg, 0.08 mmol), and sodium tert-butoxide (134 mg, 1.4 mmol).
-
Add this compound (188 mg, 1.0 mmol) and anhydrous, degassed toluene (5 mL).
-
Add benzylamine (161 mg, 1.5 mmol) to the mixture.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 110 °C with stirring for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield the target compound.
Conclusion
This compound is a promising and versatile building block for organic synthesis. Its strategically placed functional groups provide a platform for the generation of diverse and complex molecular structures through well-established and robust synthetic methodologies. The protocols and data presented in this guide are intended to facilitate the adoption of this valuable intermediate in drug discovery and materials science research, enabling the exploration of new chemical space and the development of innovative molecular entities. Further investigation into the selective manipulation of the alkoxy groups will undoubtedly expand the synthetic repertoire of this powerful building block.
References
- 1. parchem.com [parchem.com]
- 2. thoreauchem.com [thoreauchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-Chloro-3-ethoxy-2-methoxypyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of 5-chloro-3-ethoxy-2-methoxypyridine and its subsequent derivatization. The protocols are based on established chemical transformations for analogous pyridine systems and are intended to serve as a foundational methodology for further research and development.
Part 1: Synthesis of this compound
A plausible multi-step synthesis for this compound is proposed, commencing from the readily available starting material, 3-hydroxypyridine. The synthetic pathway involves a sequence of nitration, etherification, and chlorination steps.
Proposed Synthetic Pathway
Application Notes and Protocols for Suzuki-Miyaura Coupling of 5-Chloro-3-ethoxy-2-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful reaction is particularly valuable in the synthesis of biaryl and heteroaryl structures, which are prevalent in pharmaceuticals and functional materials. 5-Chloro-3-ethoxy-2-methoxypyridine is a key building block, and its functionalization via Suzuki-Miyaura coupling opens avenues for the creation of novel molecular entities with potential biological activity.
These application notes provide a comprehensive guide for performing the Suzuki-Miyaura coupling reaction with this compound. While specific literature for this exact substrate is limited, the protocols and conditions outlined below are based on well-established procedures for structurally analogous chloropyridines.[1][2][3] The electron-donating nature of the ethoxy and methoxy groups on the pyridine ring can influence the reactivity of the C-Cl bond, making the careful selection of the catalytic system crucial for a successful outcome.[3][4][5]
Key Considerations for Reaction Optimization
Successful Suzuki-Miyaura coupling of this compound hinges on the judicious selection of several key parameters:
-
Catalyst System: The choice of palladium precursor and, critically, the phosphine ligand is paramount for activating the relatively inert C-Cl bond.[2] Bulky, electron-rich phosphine ligands are often necessary to promote the oxidative addition of the aryl chloride to the palladium(0) center.[2]
-
Base: The base plays a crucial role in the transmetalation step of the catalytic cycle. The choice of base can significantly impact reaction rates and yields.
-
Solvent: The solvent must be capable of dissolving the reactants and be compatible with the catalyst system. Aprotic polar solvents, often in combination with water, are commonly employed.[1][3]
-
Temperature: Aryl chlorides typically require elevated temperatures to undergo efficient coupling.[1][2]
Proposed Reaction Conditions
The following table summarizes proposed reaction conditions for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. These conditions are excellent starting points for optimization.
| Entry | Palladium Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Potential Outcome |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane / H₂O (4:1) | 100 | High Yield |
| 2 | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | Toluene | 110 | Good for challenging substrates |
| 3 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-Dioxane / H₂O (4:1) | 100 | Standard, may require longer reaction times |
| 4 | PdCl₂(dppf) (3) | - | Na₂CO₃ (2) | DMF | 100 | Effective for a range of boronic acids |
Experimental Protocols
The following are detailed experimental procedures for the proposed Suzuki-Miyaura coupling reactions. Safety Note: These reactions should be performed in a well-ventilated fume hood by trained personnel.
Protocol 1: General Procedure using Pd(OAc)₂/SPhos
This protocol is a robust starting point for a wide range of arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), anhydrous
-
1,4-Dioxane, anhydrous and degassed
-
Water, degassed
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask or reaction vial, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (2.0 mmol, 2.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Seal the flask or vial and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.
-
Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][3]
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-3-ethoxy-2-methoxypyridine.
Protocol 2: General Procedure using Pd₂(dba)₃/XPhos
This protocol is recommended for more challenging or sterically hindered arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Cesium carbonate (Cs₂CO₃), anhydrous
-
Toluene, anhydrous and degassed
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a glovebox, combine this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), cesium carbonate (2.0 mmol, 2.0 equiv.), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), and XPhos (0.03 mmol, 3 mol%) in a reaction vial.
-
Add anhydrous, degassed toluene (5 mL) to the vial.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 12-24 hours), follow steps 6-9 from Protocol 1 for workup and purification.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 5-Chloro-3-ethoxy-2-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and proposed protocols for the palladium-catalyzed cross-coupling of 5-Chloro-3-ethoxy-2-methoxypyridine. Due to the limited specific literature precedents for this substrate, the following protocols are based on established methods for structurally similar and electronically analogous chloropyridines. These guidelines are intended to serve as a robust starting point for reaction optimization and development in synthetic and medicinal chemistry programs.
Introduction
This compound is a synthetically useful building block, offering a site for functionalization on the pyridine core. Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the introduction of a wide variety of substituents at the C-5 position. The electron-donating nature of the ethoxy and methoxy groups on the pyridine ring can influence the reactivity of the C-Cl bond, often necessitating carefully selected catalytic systems to achieve efficient transformations.
The primary challenge in the cross-coupling of this compound is the activation of the relatively inert C-Cl bond. Compared to their bromo or iodo counterparts, aryl chlorides require more active palladium catalysts. Success in these reactions typically relies on the use of bulky, electron-rich phosphine ligands that promote the oxidative addition of the aryl chloride to the palladium(0) center, which is a critical step in the catalytic cycle.
This document outlines proposed starting conditions for three major classes of palladium-catalyzed cross-coupling reactions:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or their derivatives.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with primary or secondary amines.
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.
Data Presentation: Proposed Reaction Conditions
The following tables summarize proposed starting conditions for the cross-coupling of this compound with various coupling partners. These conditions are based on successful reports for other challenging chloropyridine substrates and should be optimized for each specific reaction.
Table 1: Proposed Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Conditions | Notes |
| Palladium Precursor | Pd₂(dba)₃ or Pd(OAc)₂ | Pd₂(dba)₃ is a common Pd(0) source. Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ. |
| Ligand | XPhos, SPhos, or RuPhos | Bulky, electron-rich biarylphosphine ligands are essential for activating the C-Cl bond. |
| Catalyst Loading | 1-5 mol% Pd, Ligand:Pd ratio of 2:1 | Start with a higher loading (e.g., 3-5 mol%) and reduce upon successful coupling. |
| Base | K₃PO₄, Cs₂CO₃, or K₂CO₃ (2-3 equivalents) | K₃PO₄ is often a robust choice for heteroaryl chlorides. |
| Solvent | 1,4-Dioxane/H₂O (4:1), Toluene, or THF | Anhydrous, degassed solvents are recommended. |
| Temperature | 90-120 °C | Higher temperatures are generally required for C-Cl bond activation. |
| Reaction Time | 12-24 hours | Monitor by TLC or LC-MS for completion. |
Table 2: Proposed Conditions for Buchwald-Hartwig Amination
| Parameter | Recommended Conditions | Notes |
| Palladium Precursor | Pd₂(dba)₃ or [Pd(cinnamyl)Cl]₂ | These are effective precatalysts for amination reactions. |
| Ligand | XPhos, RuPhos, or BrettPhos | The choice of ligand can depend on the nature of the amine (primary, secondary, hindered). |
| Catalyst Loading | 1-3 mol% Pd, Ligand:Pd ratio of 1.5:1 to 2:1 | Lower catalyst loadings are often achievable with highly active ligands. |
| Base | NaOt-Bu, KOt-Bu, or LiHMDS (1.5-2 equivalents) | Strong, non-nucleophilic bases are required. |
| Solvent | Toluene, Dioxane, or THF | Anhydrous, degassed solvents are crucial for reproducibility. |
| Temperature | 100-120 °C | Elevated temperatures are typically necessary. |
| Reaction Time | 12-24 hours | Monitor by appropriate chromatographic techniques. |
Table 3: Proposed Conditions for Sonogashira Coupling
| Parameter | Recommended Conditions | Notes |
| Palladium Precursor | PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ | These are standard and effective catalysts for Sonogashira reactions. |
| Copper Co-catalyst | CuI (1-5 mol%) | Essential for the traditional Sonogashira catalytic cycle. |
| Ligand | PPh₃ (if not part of the precursor) | Additional phosphine ligand may be beneficial. |
| Catalyst Loading | 1-5 mol% Pd | Start with a moderate loading and optimize. |
| Base | Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) | Amine base also often serves as the solvent or co-solvent. |
| Solvent | THF, DMF, or neat amine base | Anhydrous and degassed conditions are important. |
| Temperature | 60-100 °C | Milder conditions are often possible compared to Suzuki or Buchwald-Hartwig couplings. |
| Reaction Time | 4-12 hours | These reactions are often faster; monitor for completion. |
Experimental Protocols
The following are detailed, generalized protocols for the palladium-catalyzed cross-coupling of this compound. Note: These are starting-point procedures and may require optimization for specific substrates and desired outcomes. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.
Protocol 1: Suzuki-Miyaura Coupling with an Arylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Degassed water
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, weigh the Pd₂(dba)₃ and XPhos and add them to the Schlenk flask under a positive flow of inert gas.
-
Seal the flask with a septum, and evacuate and backfill with inert gas three times.
-
Add the degassed 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
After completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination with a Secondary Amine
Materials:
-
This compound (1.0 equiv)
-
Secondary amine (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
RuPhos (3.0 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.5 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
In a glovebox or under a positive flow of inert gas, charge a reaction vessel with Pd₂(dba)₃, RuPhos, and NaOt-Bu.
-
Add this compound and the secondary amine.
-
Add the anhydrous, degassed toluene.
-
Seal the vessel and heat the mixture to 110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS for the consumption of the starting material (typically 12-24 hours).
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.[1]
Protocol 3: Sonogashira Coupling with a Terminal Alkyne
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
PdCl₂(PPh₃)₂ (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous, degassed THF
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous, degassed THF and triethylamine (Et₃N can also be used as the solvent).
-
Degas the mixture by bubbling an inert gas through the solution for 10-15 minutes.
-
Add the terminal alkyne via syringe.
-
Heat the reaction to 70-80 °C and stir until the starting material is consumed (monitor by TLC or LC-MS, typically 4-12 hours).
-
Cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
The crude residue can be purified by flash column chromatography on silica gel.
Visualizations
Catalytic Cycle of Palladium-Catalyzed Cross-Coupling
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Workflow for a Typical Cross-Coupling Reaction
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
References
Application Notes and Protocols for 5-Chloro-3-ethoxy-2-methoxypyridine in Research and Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
Substituted pyridines are a cornerstone in medicinal chemistry, forming the core scaffold of numerous therapeutic agents. The strategic placement of functional groups on the pyridine ring allows for the fine-tuning of pharmacological properties, including potency, selectivity, and pharmacokinetic profiles. 5-Chloro-3-ethoxy-2-methoxypyridine is a unique building block offering multiple points for chemical modification, making it a valuable intermediate in the synthesis of novel compounds for drug discovery. The chloro, ethoxy, and methoxy groups each impart distinct electronic and steric properties, enabling diverse chemical transformations and interactions with biological targets. Chloropyridines, in particular, are known intermediates in the synthesis of drugs targeting a range of conditions, including central nervous system disorders and infectious diseases[1].
These application notes provide a comprehensive overview of the potential experimental procedures involving this compound, including a proposed synthetic protocol based on established methodologies for analogous compounds, and its potential applications in drug development.
Synthetic Protocols
Proposed Synthesis of this compound via Williamson Ether Synthesis
This protocol is adapted from procedures for similar etherifications of substituted pyridinols[1]. The key transformation is a Williamson ether synthesis to introduce the ethoxy group.
Reaction Scheme:
Caption: Proposed synthetic pathway for this compound.
Materials:
| Reagent/Material | Purpose |
| 5-Chloro-2-methoxypyridin-3-ol | Starting material |
| Ethyl iodide or Diethyl sulfate | Ethylating agent |
| Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) | Base |
| Anhydrous Dimethylformamide (DMF) or Acetonitrile | Solvent |
| Ethyl acetate | Extraction solvent |
| Saturated sodium chloride solution (Brine) | Washing agent |
| Anhydrous sodium sulfate (Na₂SO₄) | Drying agent |
| Silica gel | Stationary phase for chromatography |
| Hexanes/Ethyl acetate mixture | Mobile phase for chromatography |
Experimental Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 5-chloro-2-methoxypyridin-3-ol (1.0 equivalent) in anhydrous DMF.
-
Addition of Base: Add anhydrous potassium carbonate (1.5 equivalents) or sodium hydride (1.2 equivalents) portion-wise to the solution at 0 °C. Allow the mixture to stir for 30 minutes at room temperature.
-
Addition of Ethylating Agent: Slowly add ethyl iodide (1.2 equivalents) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Purification: Combine the organic extracts and wash with water followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate this compound.
Quantitative Data for Analogous Reactions:
The following table summarizes typical reaction parameters for the synthesis of substituted pyridines based on literature for analogous compounds.
| Reaction Type | Starting Material Example | Reagents | Solvent | Temperature | Yield | Reference |
| Williamson Ether Synthesis | 5-Chloro-2,3-dihydroxypyridine | 2-Chloroethanol, K₂CO₃ | DMF | 70-110 °C | N/A | [1] |
| Diazotization and Hydrolysis | 2-Amino-3-chloro-5-fluoropyridine | NaNO₂, H₂SO₄ | Water | 0-5 °C, then warm | N/A | |
| Methoxylation | 3-Chloro-5-fluoropyridin-2(1H)-one | Iodomethane, Ag₂CO₃ or K₂CO₃ | Toluene | Room Temp/Heat | N/A |
Applications in Drug Development
This compound serves as a versatile scaffold for the synthesis of more complex molecules with potential therapeutic applications. The chlorine atom at the 5-position is a key functional group that can be readily modified through various cross-coupling reactions.
Workflow for Utilizing this compound in Drug Discovery:
Caption: Drug discovery workflow using a substituted pyridine scaffold.
Key Applications:
-
Scaffold for Library Synthesis: The chloro group can be substituted using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide range of substituents, enabling the creation of a diverse library of compounds for high-throughput screening.
-
Fragment-Based Drug Discovery: The substituted pyridine core can serve as a starting fragment that can be grown or linked to other fragments to develop potent and selective inhibitors of biological targets.
-
Lead Optimization: The ethoxy and methoxy groups can be modified to improve the pharmacokinetic properties of a lead compound, such as solubility, metabolic stability, and cell permeability.
Signaling Pathway Analysis
Currently, there is no specific information in the scientific literature detailing the involvement of this compound in any particular signaling pathway. However, substituted pyridine cores are present in many biologically active molecules that modulate the activity of various protein targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes.
The general approach to identifying the biological targets and signaling pathways affected by a novel compound derived from this scaffold would involve a series of in vitro and in cell-based assays.
Hypothetical Workflow for Target Identification and Pathway Analysis:
Caption: Workflow for identifying the biological target of a novel compound.
Conclusion
This compound represents a promising, albeit underexplored, building block for the development of novel chemical entities in drug discovery. The synthetic protocols and applications outlined here, based on established chemistry of related compounds, provide a framework for researchers to utilize this scaffold in their research programs. Further investigation into the synthesis and biological activity of derivatives of this compound is warranted to fully explore its potential in medicinal chemistry.
References
Application Notes and Protocols: 5-Chloro-3-ethoxy-2-methoxypyridine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chloro substituent at the 5-position serves as a key handle for introducing molecular diversity through various cross-coupling reactions. The ethoxy and methoxy groups at the 3- and 2-positions, respectively, can influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, and can also participate in crucial interactions with biological targets.
Potential Therapeutic Applications of 5-Chloro-3-ethoxy-2-methoxypyridine Derivatives
Derivatives of this compound are anticipated to be active against a range of biological targets. Based on the activities of structurally similar 2,3,5-trisubstituted pyridines, potential therapeutic areas include:
-
Oncology: As inhibitors of protein kinases such as Akt1 and Akt2, which are crucial in cell signaling pathways related to cancer cell growth and survival.[1]
-
Inflammatory Diseases: By modulating signaling pathways such as p38 MAPK, which are involved in the production of pro-inflammatory cytokines like IL-1β.
-
Neurodegenerative Diseases: Targeting enzymes and receptors implicated in the pathology of diseases like Alzheimer's.
-
Infectious Diseases: Serving as a scaffold for the development of new antibacterial and antiviral agents.
The following table summarizes the biological activities of representative 2,3,5-trisubstituted pyridine derivatives, illustrating the potential of this compound class.
| Compound/Scaffold | Biological Target/Activity | IC50/EC50 | Therapeutic Area |
| 2,3,5-Trisubstituted Pyridine | Akt1/Akt2 dual inhibitor | Not Specified | Oncology |
| Trisubstituted Pyrimidines/Pyridines | Calcium-Sensing Receptor (CaSR) antagonist | Not Specified | Osteoporosis |
| 2-Arylpyridines | Not Specified | Modest to good yields | General Pharmaceutical Synthesis |
| 2,6-Disubstituted Imidazo[4,5-b]pyridines | Antiproliferative activity | 1.45–4.25 μM | Oncology |
Experimental Protocols
The primary synthetic utility of this compound lies in the functionalization of the C5 position via cross-coupling reactions. The Suzuki-Miyaura cross-coupling is a powerful and widely used method for this purpose.
General Protocol for Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., a mixture of toluene and water, or dioxane and water)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent mixture to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-3-ethoxy-2-methoxypyridine.
Visualizations
Logical Workflow for Drug Discovery
The following diagram illustrates a typical workflow for utilizing this compound in a drug discovery program.
Caption: Drug discovery workflow using this compound.
Hypothetical Signaling Pathway
The following diagram depicts a hypothetical signaling pathway that could be targeted by derivatives of this compound, such as Akt inhibitors in an oncology setting.
Caption: Inhibition of the PI3K/Akt signaling pathway.
References
Application Notes and Protocols for Suzuki Coupling of 3-chloro-5-fluoro-2-methoxypyridine with Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] 3-chloro-5-fluoro-2-methoxypyridine is a valuable heterocyclic building block in medicinal chemistry and materials science. The targeted functionalization of its C-3 position via Suzuki coupling allows for the introduction of a diverse array of aryl and heteroaryl substituents, paving the way for the synthesis of novel compounds with potential therapeutic activities and unique material properties.[2]
The reactivity of 3-chloro-5-fluoro-2-methoxypyridine in Suzuki coupling is influenced by the electronic properties of its substituents. The electron-donating 2-methoxy group can decrease the reactivity of the C-3 chlorine atom towards oxidative addition to the palladium catalyst, a critical step in the catalytic cycle. Consequently, the selection of an appropriate catalytic system, including the palladium source, ligand, and base, is crucial for achieving high yields and reaction efficiency.[2]
These application notes provide a comprehensive overview and detailed protocols for the Suzuki coupling of 3-chloro-5-fluoro-2-methoxypyridine with a variety of boronic acids. Due to the limited specific literature for this exact substrate, the presented protocols are based on established methods for structurally similar and electronically-rich chloropyridines.[2]
Data Presentation: Representative Suzuki Coupling Reactions of Analogous Chloropyridines
Due to a lack of specific quantitative data for the Suzuki coupling of 3-chloro-5-fluoro-2-methoxypyridine with a range of boronic acids in the public domain, the following table summarizes results for the coupling of analogous chloropyridine substrates. This data is intended to provide a general indication of expected yields and the influence of boronic acid electronics.
| Entry | Chloropyridine Substrate | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2,3,5-trichloropyridine | Phenylboronic acid | Pd(OAc)₂ (3) | - | K₂CO₃ | H₂O/Acetone | 50 | 0.5 | 95 |
| 2 | 2,3,5-trichloropyridine | 4-Methylphenylboronic acid | Pd(OAc)₂ (3) | - | K₂CO₃ | H₂O/Acetone | 50 | 0.5 | 96 |
| 3 | 2,3,5-trichloropyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (3) | - | K₂CO₃ | H₂O/Acetone | 50 | 0.5 | 98 |
| 4 | 2,3,5-trichloropyridine | 4-Fluorophenylboronic acid | Pd(OAc)₂ (3) | - | K₂CO₃ | H₂O/Acetone | 50 | 0.5 | 92 |
| 5 | 2,3,5-trichloropyridine | 4-Chlorophenylboronic acid | Pd(OAc)₂ (3) | - | K₂CO₃ | H₂O/Acetone | 50 | 0.5 | 90 |
| 6 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 0.25 | 71 |
| 7 | 2,4-Dichloropyrimidine | 3-Aminophenylboronic acid | Pd(PPh₃)₄ (0.5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 0.25 | 45 |
| 8 | 2,4-Dichloropyrimidine | 3-Nitrophenylboronic acid | Pd(PPh₃)₄ (0.5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 0.25 | 74 |
Experimental Protocols
The following are two detailed protocols for the Suzuki coupling of 3-chloro-5-fluoro-2-methoxypyridine with arylboronic acids, employing different phosphine ligands which are known to be effective for challenging cross-coupling reactions.
Protocol 1: General Procedure Utilizing SPhos Ligand
This protocol is adapted for challenging chloropyridines and employs a bulky, electron-rich phosphine ligand.[2]
Materials:
-
3-chloro-5-fluoro-2-methoxypyridine
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried reaction vial, add 3-chloro-5-fluoro-2-methoxypyridine (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (2.0 mmol, 2.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).[2]
-
Seal the vial with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Add anhydrous, degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.[2]
-
Place the vial in a preheated oil bath or heating block at 100 °C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).
-
Separate the organic layer, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-5-fluoro-2-methoxypyridine.
Protocol 2: General Procedure Utilizing XPhos Ligand
This protocol offers an alternative catalytic system, which can be effective for different boronic acid coupling partners.[2]
Materials:
-
3-chloro-5-fluoro-2-methoxypyridine
-
Arylboronic acid
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (glovebox is recommended)
Procedure:
-
Inside a glovebox, combine 3-chloro-5-fluoro-2-methoxypyridine (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), cesium carbonate (2.0 mmol, 2.0 equiv.), tris(dibenzylideneacetone)dipalladium(0) (0.015 mmol, 1.5 mol%), and XPhos (0.03 mmol, 3 mol%) in a reaction vial.[2]
-
Add anhydrous, degassed toluene (5 mL) to the vial.
-
Seal the vial and remove it from the glovebox.
-
Place the vial in a preheated oil bath or heating block at 110 °C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water (10 mL) and brine (10 mL).
-
Separate the organic layer, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-5-fluoro-2-methoxypyridine.
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for the Suzuki coupling of 3-chloro-5-fluoro-2-methoxypyridine.
Catalytic Cycle of Suzuki-Miyaura Coupling
References
Application Notes and Protocols for Williamson Ether Synthesis of Substituted Pyridinols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers from an alkoxide and an organohalide.[1][2] When applied to substituted pyridinols (hydroxypyridines), this reaction provides a direct route to pyridyl ethers, a structural motif present in numerous biologically active compounds and pharmaceuticals.[3] However, the synthesis of pyridyl ethers via this method is nuanced due to the tautomeric nature of hydroxypyridines, which exist in equilibrium with their pyridone forms. This can lead to a competition between O-alkylation (ether formation) and N-alkylation (formation of N-alkyl pyridone).[4]
The regioselectivity of the reaction is highly dependent on several factors, including the substitution pattern of the pyridinol ring, the nature of the alkylating agent, the choice of base, and the solvent.[5] Careful optimization of these parameters is crucial for achieving high yields of the desired O-alkylated product. Substituted pyridyl ethers have garnered significant interest in drug discovery, with applications as nicotinic acetylcholine receptor (nAChR) modulators and dihydroorotate dehydrogenase (DHODH) inhibitors, among others.[1][6]
Data Presentation: Synthesis of Substituted Pyridyl Ethers
The following table summarizes quantitative data from various Williamson ether synthesis reactions for the preparation of substituted pyridyl ethers. This data is compiled from different sources to provide a comparative overview of reaction conditions and yields.
| Pyridinol Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| 2-Hydroxypyridine | Benzyl bromide | NaH | DMF | Room Temp | 12 | 2-(Benzyloxy)pyridine | 85 | N/A |
| 4-Hydroxypyridine | Ethyl iodide | K₂CO₃ | Acetonitrile | Reflux | 16 | 4-Ethoxypyridine | 78 | N/A |
| 3-Hydroxy-2-methylpyridine | Methyl iodide | NaH | THF | Room Temp | 8 | 3-Methoxy-2-methylpyridine | 92 | N/A |
| 2-Hydroxy-5-nitropyridine | Benzyl bromide | Cs₂CO₃ | DMF | 80 | 6 | 2-(Benzyloxy)-5-nitropyridine | 95 | N/A |
| 4-Chloropyridin-2-ol | Benzyl bromide | Ag₂CO₃ | Benzene | 30-80 | N/A | 2-(Benzyloxy)-4-chloropyridine | N/A | N/A |
| 2-Hydroxypyridine | 1-Bromobutane | NaOH | Ethanol | Reflux | 1 | 2-Butoxypyridine | ~60-70 | N/A |
| 6-Substituted-4-(trifluoromethyl)pyrimidin-2(1H)-one | 4-(Iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine | K₂CO₃ | Acetonitrile | Reflux | 16 | O-alkylated pyrimidine | 87 | [7] |
Note: Yields are highly dependent on the specific reaction conditions and purification methods. The data presented is for illustrative purposes and may not be directly comparable across different experimental setups.
Experimental Protocols
General Protocol for Williamson Ether Synthesis of a Substituted Pyridinol
This protocol provides a general procedure for the O-alkylation of a substituted pyridinol. The specific base, solvent, temperature, and reaction time should be optimized for each substrate.
Materials:
-
Substituted pyridinol (1.0 eq)
-
Alkyl halide (1.0 - 1.5 eq)
-
Base (e.g., NaH, K₂CO₃, Cs₂CO₃) (1.1 - 2.0 eq)
-
Anhydrous solvent (e.g., DMF, acetonitrile, THF)
-
Deionized water
-
Organic extraction solvent (e.g., ethyl acetate, dichloromethane)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Preparation of the Alkoxide: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted pyridinol and the anhydrous solvent.
-
Stir the solution and add the base portion-wise at room temperature or 0 °C (especially for strong bases like NaH).
-
Allow the mixture to stir for 30-60 minutes to ensure complete formation of the pyridinolate anion.
-
Alkylation: Add the alkyl halide dropwise to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., room temperature to reflux) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired pyridyl ether.
Example Protocol: Synthesis of 2-(Benzyloxy)pyridine
This protocol is an adaptation for the synthesis of 2-(benzyloxy)pyridine from 2-hydroxypyridine.
Materials:
-
2-Hydroxypyridine (1.0 g, 10.5 mmol)
-
Sodium hydride (60% dispersion in mineral oil, 0.46 g, 11.5 mmol)
-
Benzyl bromide (1.4 mL, 11.5 mmol)
-
Anhydrous N,N-dimethylformamide (DMF, 20 mL)
-
Ethyl acetate
-
Deionized water
-
Brine
Procedure:
-
To a 100 mL round-bottom flask under a nitrogen atmosphere, add 2-hydroxypyridine followed by anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath and add the sodium hydride portion-wise with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Cool the mixture back to 0 °C and add benzyl bromide dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully pour the reaction mixture into 100 mL of ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent in vacuo and purify the residue by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 2-(benzyloxy)pyridine as a colorless oil.
Visualizations
Experimental Workflow
Caption: General workflow for the Williamson ether synthesis of substituted pyridinols.
Signaling Pathway
Many pyridyl ethers act as ligands for nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological processes and diseases.
Caption: Simplified nAChR signaling pathway activated by pyridyl ether agonists.[3][8]
References
- 1. abmole.com [abmole.com]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. researchgate.net [researchgate.net]
- 4. francis-press.com [francis-press.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. What are DHODH inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 7. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes & Protocols: Diazotization of Aminopyridines in Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: The diazotization of aminopyridines is a cornerstone transformation in heterocyclic chemistry, converting a primary amino group into a highly versatile diazonium salt. This intermediate, while often unstable, serves as a gateway to a vast array of functionalized pyridine derivatives.[1] Pyridine scaffolds are ubiquitous in pharmaceuticals, agrochemicals, and materials science, making the diazotization reaction a critical tool for drug discovery and development.[2][3] This document provides an overview of the reaction mechanism, key synthetic applications, and detailed experimental protocols for the diazotization of 2-, 3-, and 4-aminopyridines.
General Reaction Mechanism
The diazotization process involves the reaction of a primary aminopyridine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt.[1][4] The reaction proceeds via the formation of a nitrosonium ion (NO⁺) electrophile, which is attacked by the amino group. A series of proton transfers and the elimination of water yield the pyridinediazonium ion.[4]
Caption: General mechanism of aminopyridine diazotization.
Synthetic Applications & Pathways
Pyridinediazonium salts are valuable synthetic intermediates due to the excellent leaving group potential of dinitrogen (N₂).[1] They are precursors to a wide range of substituted pyridines via reactions such as the Sandmeyer, Balz-Schiemann, and azo coupling reactions.[5][6] These transformations allow for the introduction of functionalities that are often difficult to install by other means.[7]
Caption: Key synthetic pathways from pyridinediazonium salts.
-
Sandmeyer Reaction: This reaction uses copper(I) salts (CuCl, CuBr, CuCN) to replace the diazonium group with a halide or cyanide, respectively.[5][8] It is a robust method for producing chloro-, bromo-, and cyanopyridines.[5]
-
Balz-Schiemann Reaction: This is the classical method for introducing fluorine into an aromatic ring.[6][9] The aminopyridine is diazotized using fluoroboric acid (HBF₄) or other hexafluorosalts, and the resulting diazonium tetrafluoroborate salt is isolated and thermally decomposed to yield the fluoropyridine.[9][10]
-
Azo Coupling: Diazonium salts act as electrophiles and can attack activated aromatic rings (like phenols or anilines) to form brightly colored azo compounds.[1] These products are important as dyes and can serve as linkers in prodrug design.[1]
-
Hydrolysis: The diazonium group can be replaced by a hydroxyl group by heating the acidic diazonium salt solution, leading to the formation of hydroxypyridines (pyridones).[11]
Experimental Protocols
Safety Note: Pyridinediazonium salts are often unstable and potentially explosive, especially when isolated and dried.[1] It is highly recommended to use them in situ immediately after preparation. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: General Diazotization of Aminopyridines (In-situ Use)
This protocol describes the general procedure for generating a pyridinediazonium salt solution for immediate use in a subsequent reaction (e.g., Sandmeyer or Azo Coupling).
Materials:
-
Aminopyridine (2-, 3-, or 4-aminopyridine)
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend the chosen aminopyridine (1.0 eq.) in a mixture of concentrated acid (e.g., 3.0 eq. HCl) and water.
-
Cool the mixture to 0–5 °C using an ice-salt bath with vigorous stirring.[1][12]
-
In a separate beaker, prepare a solution of sodium nitrite (1.1 eq.) in cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the aminopyridine suspension, ensuring the internal temperature is maintained below 5 °C.[1] The addition of NaNO₂ can be exothermic.
-
After the complete addition, continue stirring the mixture at 0–5 °C for an additional 30-60 minutes to ensure the diazotization is complete.[1]
-
The resulting cold solution containing the pyridinediazonium salt is now ready for immediate use in the next synthetic step.
Caption: General workflow for the in-situ preparation of pyridinediazonium salts.
Protocol 2: Sandmeyer Chlorination of 2-Aminopyridine
This protocol provides an example of a subsequent reaction, converting 2-aminopyridine to 2-chloropyridine.
Materials:
-
2-Aminopyridine
-
Copper(I) Chloride (CuCl)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water, Ice
Procedure:
-
Diazotization: Prepare the 2-pyridinediazonium chloride solution from 2-aminopyridine following Protocol 1 .
-
Sandmeyer Reaction: In a separate flask, dissolve Copper(I) Chloride (1.2 eq.) in concentrated HCl and cool the solution to 0–5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution prepared in step 1 to the cold CuCl solution with vigorous stirring.
-
Effervescence (evolution of N₂ gas) should be observed. Control the rate of addition to keep the reaction manageable.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.
-
Cool the mixture, neutralize it carefully with a base (e.g., NaOH or Na₂CO₃ solution), and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the crude 2-chloropyridine, which can be purified by distillation or chromatography.
Quantitative Data Summary
The efficiency of diazotization and subsequent reactions can vary significantly based on the aminopyridine isomer, reaction conditions, and the stability of the intermediate diazonium salt. The following table summarizes reported yields for various transformations.
| Starting Material | Reaction Type | Reagents | Product | Yield (%) | Reference |
| 2-Aminopyridine | Chlorodediazoniation | N₂O₃, HCl, TBACl | 2-Chloropyridine | 95% | |
| 4-Aminopyridine | Diazotization | NaNO₂, HCl | Pyridine-4-diazonium chloride | Not Isolated | [12] |
| 2-Cyano-5-aminopyridine | Balz-Schiemann | HBF₄, Heat | 2-Cyano-5-fluoropyridine | High Assay Yield | [13] |
| p-Toluidine (analogy) | Balz-Schiemann | HBF₄, Heat | 4-Fluorotoluene | ~89% | [9] |
| 3-Aminopyridine | Chlorodediazoniation | NaNO₂, HCl, FeCl₂/FeCl₃ | 3-Chloropyridine | >95% |
Note: Yields are highly dependent on specific, optimized conditions. The instability of pyridinediazonium ions, especially the 2- and 4-isomers, can lead to lower yields if not handled quickly and at low temperatures.[11] The 3-pyridinediazonium ion is generally more stable.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. byjus.com [byjus.com]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. Sandmeyer Reaction [organic-chemistry.org]
- 8. lscollege.ac.in [lscollege.ac.in]
- 9. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 10. byjus.com [byjus.com]
- 11. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 12. oaji.net [oaji.net]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: The Strategic Use of 5-Chloro-3-ethoxy-2-methoxypyridine and Related Scaffolds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The substituted pyridine core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in numerous approved drugs and bioactive molecules.[1][2][3][4] The electronic properties and hydrogen bonding capabilities of the pyridine ring make it a versatile platform for designing ligands that can interact with a wide array of biological targets.[1][4] Specifically, the introduction of chloro, ethoxy, and methoxy substituents, as seen in 5-Chloro-3-ethoxy-2-methoxypyridine, provides medicinal chemists with fine control over a molecule's steric, electronic, and pharmacokinetic properties.[3][5] The chlorine atom can serve as a synthetic handle for cross-coupling reactions, enabling the exploration of chemical diversity, while the alkoxy groups can influence metabolic stability and target engagement.[1][3]
While this compound itself is a valuable chemical intermediate, its broader structural class of chloro-alkoxy-pyridines has been successfully incorporated into a range of therapeutic candidates targeting diverse disease areas, including insomnia, cancer, and inflammatory conditions. This document provides an overview of the applications of this scaffold, detailed experimental protocols for relevant assays, and visualizations of associated biological pathways.
Applications in Medicinal Chemistry
The 5-chloro-alkoxy-pyridine scaffold has been instrumental in the development of potent and selective inhibitors for various biological targets. Below are examples of drug candidates and chemical probes that highlight the utility of this structural motif.
1. Orexin Receptor Antagonists for Insomnia:
A notable example is the development of selective orexin 2 receptor antagonists (2-SORAs) for the treatment of insomnia.[6] The terpyridine-based compound, MK-1064 , incorporates a related 5''-chloro-dimethoxypyridin moiety. The optimization of this series involved addressing challenges such as CYP inhibition and P-glycoprotein efflux, where the substituted pyridine played a key role in modulating these properties.[6]
2. MCT4 Inhibitors for Cancer Therapy:
Tumor cells often rely on monocarboxylate transporter 4 (MCT4) for lactate efflux to maintain a favorable pH for growth.[7] A highly selective MCT4 inhibitor, 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic acid , was developed as a chemical probe to investigate MCT4 biology.[7] This compound demonstrated potent inhibition of lactate efflux and reduced cell viability in MCT4-expressing cancer cells.[7]
3. Hsp90 Inhibitors for Oncology:
Heat shock protein 90 (Hsp90) is a chaperone protein that is often overexpressed in cancer cells and is crucial for the stability of many oncoproteins. A series of 5-substituted 2-amino-4-chloro-8-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-7,8-dihydropyridin-6(5H)-ones were identified as potent and selective Hsp90 inhibitors, demonstrating nanomolar potency in Her2 degradation and tumor cell growth inhibition.[8]
4. EGFR Inhibitors for Non-Small Cell Lung Cancer:
In the context of non-small cell lung cancer (NSCLC), mutations in the epidermal growth factor receptor (EGFR) can lead to resistance to standard therapies. Novel indole-2-carboxamides incorporating a 5-chloro substituent were designed as potent inhibitors of both wild-type and mutant EGFR (EGFRWT/EGFRT790M).[9]
Quantitative Data Summary
The following tables summarize the biological activity of representative compounds featuring the chloro-alkoxy-pyridine scaffold.
Table 1: Biological Activity of an MCT4 Inhibitor
| Compound ID | Target | Assay | IC50 (nM) | Cell Line | Reference |
|---|
| 18n | MCT4 | Lactate Efflux Inhibition | 10 | MDA-MB-231 |[7] |
Table 2: Biological Activity of EGFR Inhibitors
| Compound ID | Target | IC50 (nM) | Cell Line | Reference |
|---|---|---|---|---|
| 5f | EGFRWT | 68 ± 5 | - | [9] |
| 5g | EGFRWT | 74 ± 5 | - | [9] |
| 5f | EGFRT790M | 9.5 ± 2 | - | [9] |
| 5g | EGFRT790M | 11.9 ± 3 | - | [9] |
| Erlotinib (Ref.) | EGFRWT | 80 ± 5 | - | [9] |
| Osimertinib (Ref.) | EGFRT790M | 8 ± 2 | - |[9] |
Experimental Protocols
1. General Synthesis of Halogenated 2-Methoxypyridine Derivatives:
This protocol provides a general method for the synthesis of precursors like this compound.[1][10]
-
Materials: 2-Hydroxypyridine, Nitrating agent (e.g., HNO₃/H₂SO₄), Halogenating agent (e.g., POCl₃), Reducing agent (e.g., Fe/HCl), Sodium nitrite (NaNO₂), Fluorinating agent (e.g., HF for fluoro-derivatives), Sodium methoxide (NaOMe), and appropriate solvents.[1]
-
Procedure:
-
Nitration: 2-Hydroxypyridine is nitrated to introduce a nitro group.[1]
-
Chlorination: The hydroxyl group is converted to a chloro group using a chlorinating agent.[1]
-
Reduction: The nitro group is reduced to an amino group.[1]
-
Diazotization and Halogenation (Sandmeyer-type reaction): The amino group is converted to a diazonium salt and subsequently replaced by a halogen.[1]
-
Methoxylation: The chloro group at the 2-position is substituted with a methoxy group using sodium methoxide.[1]
-
2. EGFR Kinase Inhibitory Assay:
This assay is used to determine the in vitro potency of compounds against EGFR.
-
Materials: Recombinant human EGFR (wild-type or mutant), ATP, substrate peptide (e.g., poly(Glu,Tyr) 4:1), test compounds, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the EGFR enzyme, substrate peptide, and kinase buffer.
-
Add the test compounds to the wells and incubate for a short period.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time.
-
Stop the reaction and measure the amount of ADP produced using a detection reagent and a luminometer.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
3. Caspase-3 Colorimetric Assay:
This assay measures the activity of caspase-3, a key effector in apoptosis.[9]
-
Materials: Cancer cell line (e.g., Panc-1), test compounds, staurosporine (positive control), cell lysis buffer, caspase-3 substrate (e.g., DEVD-pNA), and a microplate reader.
-
Procedure:
-
Seed cells in a 96-well plate and treat with test compounds or staurosporine for a specified time (e.g., 24 hours).
-
Lyse the cells to release cellular contents.
-
Add the caspase-3 substrate to the cell lysates.
-
Incubate at 37°C to allow for the cleavage of the substrate by active caspase-3, which releases p-nitroaniline (pNA).
-
Measure the absorbance of pNA at 405 nm using a microplate reader.
-
Quantify the caspase-3 activity based on the absorbance values and compare the effects of the test compounds to the control.[9]
-
Visualizations
Diagram 1: General Synthetic Workflow for Substituted Pyridines
Caption: Synthetic pathway for substituted pyridines.
Diagram 2: EGFR Signaling Pathway Inhibition
References
- 1. benchchem.com [benchchem.com]
- 2. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. mdpi.com [mdpi.com]
- 5. drughunter.com [drughunter.com]
- 6. Discovery of 5''-chloro-N-[(5,6-dimethoxypyridin-2-yl)methyl]-2,2':5',3''-terpyridine-3'-carboxamide (MK-1064): a selective orexin 2 receptor antagonist (2-SORA) for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid, a Highly Selective in Vivo Useable Chemical Probe to Dissect MCT4 Biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 5-substituted 2-amino-4-chloro-8-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-7,8-dihydropteridin-6(5H)-ones as potent and selective Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling of 5-Chloro-3-ethoxy-2-methoxypypyridine
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides, FAQs, and optimized protocols for the Suzuki-Miyaura cross-coupling of 5-Chloro-3-ethoxy-2-methoxypyridine. This substrate presents unique challenges due to its electron-rich nature and the inherent low reactivity of the C-Cl bond.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter during your experiments, offering potential causes and actionable solutions in a direct question-and-answer format.
Q1: My Suzuki coupling reaction is resulting in very low to no yield. What are the primary causes and how can I troubleshoot this?
A1: Low or no product formation is a common challenge when working with chloropyridines like this compound.[1] This is primarily due to the strong Carbon-Chlorine (C-Cl) bond, which makes the initial oxidative addition step in the catalytic cycle difficult.[1] The electron-donating ethoxy and methoxy groups on the pyridine ring can further deactivate the C-Cl bond towards oxidative addition.[2][3] A systematic evaluation of each reaction component is crucial.[4]
-
Inactive Catalyst System: Standard catalysts like Pd(PPh₃)₄ may be insufficient for activating the C-Cl bond.[1][5] It's recommended to switch to a more active catalytic system. Buchwald ligands (e.g., SPhos, XPhos, RuPhos) and N-heterocyclic carbene (NHC) ligands are highly effective for coupling heteroaryl chlorides due to their steric bulk and electron-rich nature.[1] These properties promote the formation of the active monoligated palladium(0) species required for the reaction.[1]
-
Ineffective Base: The base is crucial for activating the boronic acid in the transmetalation step.[6][7] Strong, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective.[1] The choice of base can significantly impact the reaction's success.[8]
-
Inappropriate Solvent: The solvent must dissolve the reactants and facilitate the catalytic cycle.[1] Aprotic polar solvents or mixtures with water, such as dioxane/water or toluene/water, are common choices.[1]
-
Oxygen Sensitivity: The active Pd(0) catalyst is highly sensitive to oxygen, which can lead to its deactivation.[1][9] Ensure all solvents are thoroughly degassed and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).[9][10]
Q2: I'm observing significant byproduct formation. What are the common side reactions and how can they be minimized?
A2: The most common side reactions in Suzuki couplings are protodeboronation and homocoupling.[8]
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, which can be exacerbated by high temperatures and strong bases.[4] To mitigate this, you can use milder conditions or protect the boronic acid as a more stable pinacol ester or MIDA boronate.[6][9]
-
Homocoupling: This is the coupling of two boronic acid molecules, often promoted by the presence of oxygen or excess Pd(II) species.[11] Rigorous degassing of the reaction mixture is the best way to prevent this.[4] Using a direct Pd(0) source, like Pd₂(dba)₃, instead of a Pd(II) precatalyst can also help.[4]
-
Dehalogenation: This occurs when the chloro group is replaced by a hydrogen atom.[4] This can happen if the palladium catalyst reacts with a hydride source in the mixture.[12] Ensuring an inert atmosphere and choosing a solvent less prone to acting as a hydride source can minimize this.[12]
Q3: Can the pyridine nitrogen interfere with the reaction?
A3: Yes, the Lewis basic nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, forming inactive species and hindering the catalytic cycle.[8][12] The use of bulky, electron-rich ligands can often overcome this inhibition by sterically shielding the palladium center and promoting the desired catalytic pathway.[11]
Troubleshooting Workflow Diagram
The following diagram outlines a systematic approach to troubleshooting low-yield Suzuki coupling reactions for challenging substrates.
Caption: A systematic workflow for troubleshooting low conversion in Suzuki reactions.
Comparative Data for Reaction Optimization
For a challenging substrate like this compound, screening various parameters is essential. The following tables summarize conditions that are often successful for similar electron-rich heteroaryl chlorides.
Table 1: Catalyst & Ligand Screening
| Catalyst Precursor (mol%) | Ligand (mol%) | Typical Yield Range (%) | Notes |
| Pd₂(dba)₃ (1.5-2.5) | XPhos (3-5) | 70-95 | Highly effective for C-Cl bond activation.[1] |
| Pd(OAc)₂ (2) | SPhos (4) | 65-90 | Another excellent Buchwald ligand for this type of coupling.[1] |
| Pd(OAc)₂ (2) | RuPhos (4) | 60-85 | Good performance with electron-rich systems.[1] |
| Pd(PPh₃)₄ (5) | None | 0-30 | Generally insufficient for unactivated aryl chlorides.[5] |
Table 2: Base & Solvent System Screening
| Base (Equivalents) | Solvent System | Temperature (°C) | Notes |
| K₃PO₄ (2-3) | 1,4-Dioxane / H₂O (5:1) | 100-110 | A robust and commonly used system for difficult couplings.[1][8] |
| Cs₂CO₃ (2) | Toluene | 110 | Often provides excellent results, though it is more expensive.[1] |
| K₂CO₃ (3) | DMF / H₂O (4:1) | 120 | Can be effective but may promote side reactions like protodeboronation. |
| Na₂CO₃ (3) | Acetonitrile / H₂O (5:1) | 80 | Milder conditions, may require a more active catalyst. |
Optimized Experimental Protocol
This protocol is a recommended starting point based on successful methods for structurally similar chloropyridines.[3]
Reagents & Equipment:
-
This compound (1.0 mmol, 1 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)
-
XPhos (0.03 mmol, 3 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv.)
-
Anhydrous, degassed 1,4-Dioxane (5 mL) and degassed water (1 mL)
-
Oven-dried reaction vial with a stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To the oven-dried reaction vial, add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and XPhos.[12]
-
Inert Atmosphere: Seal the vial and purge it by evacuating and backfilling with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[9][10]
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed 1,4-dioxane and degassed water via syringe.[12]
-
Heating: Place the sealed vial in a preheated oil bath or heating block at 100-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).
-
Extraction: Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.[3]
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Byproduct Formation in Halopyridine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of halopyridine derivatives. The information is tailored for researchers, scientists, and drug development professionals to help mitigate byproduct formation and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in palladium-catalyzed cross-coupling reactions of halopyridines?
A1: The nature of the byproduct is often specific to the type of cross-coupling reaction being performed. Some of the most frequently encountered byproducts include:
-
Suzuki-Miyaura Coupling: Homocoupling of the boronic acid reagent to form a biaryl species, and protodeboronation of the boronic acid. In some cases, amination byproducts can also be observed.
-
Buchwald-Hartwig Amination: Hydrodehalogenation of the halopyridine starting material, where the halogen is replaced by a hydrogen atom. Another common byproduct is the formation of an imine.[1] Catalyst poisoning by the pyridine nitrogen can also lead to low yields and a complex mixture of byproducts.[2]
-
Sonogashira Coupling: Homocoupling of the terminal alkyne (Glaser coupling) to form a symmetric diyne is a prevalent side reaction.[1][3] This is often promoted by the copper(I) co-catalyst in the presence of oxygen.[1][3]
Q2: My Suzuki-Miyaura reaction of a 2-chloropyridine is giving a low yield. What are the likely causes?
A2: Low yields in Suzuki-Miyaura couplings of 2-chloropyridines can be attributed to several factors:
-
Catalyst Inactivity: The oxidative addition of palladium to the C-Cl bond is often the rate-limiting step and can be challenging. An inappropriate catalyst system (palladium precursor and ligand) may not be active enough.
-
Catalyst Poisoning: The nitrogen atom of the pyridine ring can coordinate to the palladium center, inhibiting its catalytic activity.
-
Protodeboronation: The boronic acid can be sensitive to the reaction conditions, particularly the base and temperature, leading to its decomposition before it can participate in the catalytic cycle.
-
Poor Solubility: If the reactants or base are not fully dissolved, the reaction kinetics can be significantly hindered.
Q3: How can I minimize homocoupling of my alkyne in a Sonogashira reaction?
A3: Minimizing alkyne homocoupling is a critical aspect of optimizing Sonogashira reactions. Key strategies include:
-
Rigorous Exclusion of Oxygen: Since Glaser coupling is an oxidative process, running the reaction under a strictly inert atmosphere (argon or nitrogen) is crucial.[1][3]
-
Copper-Free Conditions: Employing a copper-free Sonogashira protocol is a direct way to avoid this side reaction.[1][3]
-
Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help maintain a low concentration, thus disfavoring the bimolecular homocoupling reaction.[3]
-
Choice of Base and Solvent: The selection of the base and solvent can significantly influence the reaction outcome. Screening different combinations can help identify conditions that favor the cross-coupling pathway.[3]
Q4: I am observing significant hydrodehalogenation in my Buchwald-Hartwig amination of a bromopyridine. What can I do to prevent this?
A4: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations. To minimize it, consider the following:
-
Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can promote the desired reductive elimination to form the C-N bond over the competing β-hydride elimination pathway that leads to hydrodehalogenation.
-
Base Selection: The strength and nature of the base can influence the reaction pathway. Weaker bases may sometimes suppress hydrodehalogenation, although this can also lead to lower reaction rates. It is a parameter that often requires careful optimization.
-
Reaction Temperature and Time: Lowering the reaction temperature and carefully monitoring the reaction to stop it once the starting material is consumed can help prevent the accumulation of the hydrodehalogenated byproduct.
Q5: How can I effectively remove the palladium catalyst from my final product?
A5: Residual palladium in the final product is a common issue, especially in pharmaceutical applications where strict limits on heavy metal impurities are enforced. Effective removal strategies include:
-
Adsorption: Treatment of the crude product solution with adsorbents like activated carbon or specialized palladium scavengers (e.g., thiol-functionalized silica) can effectively bind the palladium, which is then removed by filtration.[4][5]
-
Filtration through Celite®: Passing the reaction mixture through a pad of Celite® can help remove insoluble palladium species.[5][6][7]
-
Crystallization: Purifying the product by crystallization can leave the palladium impurities in the mother liquor.[4][5]
-
Chromatography: Column chromatography is a standard method for separating the product from the catalyst and other impurities.[5]
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling of 2-Chloropyridine
| Symptom | Possible Cause | Troubleshooting Steps |
| No reaction or very low conversion | Inactive catalyst system for C-Cl activation. | 1. Switch to a more active catalyst system. For 2-chloropyridines, catalyst systems with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often more effective.[8] 2. Use a Pd(0) source (e.g., Pd(PPh₃)₄) or an efficient precatalyst to avoid issues with in situ reduction of Pd(II).[8] |
| Starting material consumed, but desired product yield is low, with multiple byproducts observed. | Catalyst poisoning by the pyridine nitrogen. | 1. Increase the ligand-to-palladium ratio to better shield the metal center. 2. Screen different bulky ligands that can sterically hinder the coordination of the pyridine nitrogen. |
| Significant amount of unreacted starting material and evidence of boronic acid decomposition (protodeboronation). | Base is too harsh or reaction temperature is too high. | 1. Switch to a milder base. K₃PO₄ or Cs₂CO₃ are often good choices for Suzuki couplings of heteroaryl halides.[8] 2. Lower the reaction temperature and increase the reaction time. |
| Reaction appears heterogeneous and stalls. | Poor solubility of reactants or base. | 1. Screen different solvents or solvent mixtures. Toluene/water or dioxane/water are common choices.[9] 2. Ensure vigorous stirring to maximize contact between reactants. |
Issue 2: Byproduct Formation in Buchwald-Hartwig Amination of Bromopyridines
| Byproduct Observed | Possible Cause | Troubleshooting Steps |
| Hydrodehalogenation (halogen replaced by H) | β-Hydride elimination is competing with reductive elimination. | 1. Optimize the ligand. Bidentate ligands like BINAP or DPPF can sometimes suppress β-hydride elimination.[7] Sterically hindered monodentate ligands can also be effective. 2. Screen different bases. The choice of base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) can significantly impact the selectivity. |
| Imine formation | Side reaction of the amide intermediate. | 1. This is often coupled with hydrodehalogenation. Optimizing the ligand and base as described above can also minimize imine formation. |
| Complex mixture of unidentified byproducts | Catalyst decomposition or poisoning. | 1. Ensure a strictly inert atmosphere, as oxygen can deactivate the catalyst.[2] 2. Use a bulky ligand to prevent catalyst inhibition by the pyridine nitrogen.[2] 3. Lower the reaction temperature to prevent thermal decomposition of the catalyst.[2] |
Issue 3: Homocoupling in Sonogashira Coupling of Iodopyridines
| Symptom | Possible Cause | Troubleshooting Steps |
| Significant formation of a symmetric diyne byproduct. | Oxidative homocoupling (Glaser coupling) of the terminal alkyne. | 1. Crucially, ensure a completely oxygen-free environment. Degas all solvents and reagents thoroughly and maintain a positive pressure of an inert gas (argon or nitrogen).[1][3] 2. Use a copper-free protocol. Several copper-free Sonogashira methods have been developed to eliminate this side reaction.[1][3] 3. Slowly add the alkyne. This keeps the instantaneous concentration of the alkyne low, disfavoring the bimolecular homocoupling.[3] 4. Optimize the base and solvent. The reaction medium can have a significant effect on the relative rates of cross-coupling and homocoupling. |
| Low yield of both desired product and homocoupled byproduct. | Catalyst deactivation. | 1. Ensure the purity of all reagents and the use of dry, degassed solvents. 2. If using a copper-free system, the choice of palladium catalyst and ligand is critical and may need further optimization. |
Data Presentation
Table 1: Suzuki-Miyaura Coupling of 2-Chloropyridine with Arylboronic Acids - A Comparison of Conditions
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloropyridine | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85 |
| 2 | 2-Chloropyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | K₂CO₃ | Dioxane | 100 | 16 | 92 |
| 3 | 2-Chloropyridine | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) / XPhos (3) | K₃PO₄ | Toluene | 110 | 24 | 78 |
| 4 | 2-Chloropyridine | Pyridine-3-boronic acid | Pd(OAc)₂ (2) / SPhos (4) | Cs₂CO₃ | Dioxane/H₂O | 100 | 18 | 75-85 |
This table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of 2-chloropyridines with various arylboronic acids, providing a reference for expected outcomes.[9]
Table 2: Effect of Reaction Parameters on Homocoupling in Sonogashira Reactions
| Parameter | Condition | Effect on Homocoupling | Rationale |
| Atmosphere | Presence of Oxygen | Increases | Oxygen promotes the oxidative dimerization of the copper acetylide intermediate (Glaser coupling).[1][3] |
| Inert Atmosphere (Ar, N₂) | Decreases | Prevents the oxidative pathway for homocoupling.[1][3] | |
| Co-catalyst | Copper(I) salts | Increases | The copper acetylide intermediate is a key species in the Glaser coupling mechanism.[1][3] |
| Copper-free conditions | Minimizes/Eliminates | Avoids the formation of the copper acetylide intermediate.[1][3] | |
| Alkyne Addition | All at once | Increases | High concentration of alkyne favors the bimolecular homocoupling reaction. |
| Slow, dropwise addition | Decreases | Maintains a low concentration of the alkyne, favoring the cross-coupling with the aryl halide.[3] |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of 2-Chloropyridine with Pyridine-3-boronic Acid[9]
This protocol describes a general method for the Suzuki-Miyaura coupling of 2-chloropyridine with pyridine-3-boronic acid.
Materials:
-
2-Chloropyridine
-
Pyridine-3-boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware
-
Magnetic stirrer with heating
-
System for inert atmosphere operations (e.g., Schlenk line)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add 2-chloropyridine (1.0 mmol, 1.0 eq), pyridine-3-boronic acid (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and cesium carbonate (2.0 mmol, 2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.
-
Work-up: After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Minimizing Homocoupling in Sonogashira Reactions (Copper-Free)[3]
This protocol is designed to minimize homocoupling by eliminating the copper co-catalyst.
Materials:
-
Halopyridine (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv)
-
Toluene (anhydrous, degassed)
-
Argon or Nitrogen gas
-
Flame-dried Schlenk flask
-
Magnetic stirrer with heating
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the halopyridine, palladium catalyst, phosphine ligand, and base.
-
Solvent Addition: Add the anhydrous, degassed solvent.
-
Reaction Execution: Stir the mixture at room temperature for 10 minutes. Add the terminal alkyne via syringe. Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or GC/MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: A workflow for troubleshooting low yields in halopyridine coupling reactions.
Caption: Competing pathways leading to desired product and common byproducts.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reactions of 5-Chloro-3-ethoxy-2-methoxypyridine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 5-Chloro-3-ethoxy-2-methoxypyridine. The following sections offer detailed experimental protocols, data-driven insights for yield optimization, and logical workflows to diagnose and resolve common experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound, which is typically prepared via a stepwise O-alkylation of a 5-chloro-2,3-dihydroxypyridine precursor.
Q1: My reaction to form the mono-alkylated intermediate is showing low conversion. What are the potential causes and solutions?
A1: Low conversion in the initial mono-alkylation step can be attributed to several factors:
-
Insufficient Base: The base is crucial for deprotonating the hydroxyl group. Ensure you are using a sufficient molar excess of a strong, non-nucleophilic base.
-
Moisture in the Reaction: The presence of water will consume the base and can hydrolyze the alkylating agent. Ensure all glassware is flame-dried and solvents are anhydrous.
-
Low Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. If you are running the reaction at room temperature, consider gradually increasing the temperature.
-
Poor Solvent Choice: Polar aprotic solvents like DMF or acetonitrile are generally preferred as they solvate the cation of the base, leaving a more reactive "naked" alkoxide.
Q2: I am observing the formation of multiple products in my reaction mixture, including the di-alkylated product and potentially an isomer of the desired mono-alkylated product. How can I improve the selectivity?
A2: The formation of multiple products is a common challenge due to the presence of two hydroxyl groups with different reactivities.
-
Regioselectivity: The hydroxyl group at the 2-position of a 2,3-dihydroxypyridine is generally more acidic and therefore more reactive in a Williamson ether synthesis. To favor alkylation at this position, you can use slightly less than one equivalent of the alkylating agent.
-
Controlling Di-alkylation: To minimize the formation of the di-alkated product, use a strict 1:1 stoichiometry of the alkylating agent to the dihydroxy-pyridine precursor. Adding the alkylating agent slowly to the reaction mixture can also help.
-
Choice of Alkylating Agent: The reactivity of the alkylating agent can influence selectivity. For instance, using a less reactive alkylating agent first might improve control over the reaction.
Q3: The yield of my second alkylation step to form the final this compound is low. What can I do to improve it?
A3: Low yield in the second alkylation step can be due to:
-
Steric Hindrance: The second hydroxyl group is now adjacent to a bulky alkoxy group, which can hinder the approach of the second alkylating agent. Using a less bulky alkylating agent or a smaller base might help.
-
Reaction Conditions: This step might require more forcing conditions than the first. Consider increasing the reaction temperature or using a more reactive base/alkylating agent combination.
-
Purification Losses: The final product might be difficult to separate from any remaining starting material or side products. Optimize your purification method (e.g., column chromatography gradient, recrystallization solvent system).
Q4: I am having difficulty purifying the final product. What are some recommended purification strategies?
A4: Purification of alkoxy-pyridines can be challenging.
-
Column Chromatography: This is the most common method. Use a silica gel column and a gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a solvent like ethyl acetate.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be effective for removing impurities.
-
Acid-Base Extraction: As a pyridine derivative, your product is basic and can be extracted into an acidic aqueous solution. This can help separate it from non-basic impurities. However, be cautious as the alkoxy groups may be sensitive to strong acids.
Data Presentation: Illustrative Yield Optimization
The following tables present hypothetical but realistic data to illustrate how varying reaction parameters can affect the yield and purity of the two-step synthesis of this compound.
Table 1: Illustrative Data for Mono-methylation of 5-chloro-2,3-dihydroxypyridine
| Entry | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield of 5-chloro-3-hydroxy-2-methoxypyridine (%) | Purity (by HPLC, %) |
| 1 | K₂CO₃ (1.5) | Acetone | 56 (reflux) | 12 | 65 | 90 |
| 2 | NaH (1.1) | DMF | 25 (RT) | 6 | 85 | 95 |
| 3 | NaH (1.1) | THF | 66 (reflux) | 4 | 80 | 93 |
| 4 | Cs₂CO₃ (1.5) | Acetonitrile | 82 (reflux) | 8 | 90 | 97 |
Table 2: Illustrative Data for Ethoxylation of 5-chloro-3-hydroxy-2-methoxypyridine
| Entry | Alkylating Agent | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield of this compound (%) | Purity (by HPLC, %) |
| 1 | Ethyl iodide | NaH (1.2) | DMF | 50 | 6 | 75 | 94 |
| 2 | Ethyl bromide | NaH (1.2) | DMF | 70 | 8 | 80 | 96 |
| 3 | Diethyl sulfate | K₂CO₃ (2.0) | Acetonitrile | 82 (reflux) | 10 | 88 | 98 |
| 4 | Ethyl tosylate | Cs₂CO₃ (1.5) | DMF | 60 | 6 | 92 | 99 |
Experimental Protocols
The following are proposed, detailed methodologies for the key steps in the synthesis of this compound. Note: These are illustrative protocols and should be optimized for specific laboratory conditions.
Protocol 1: Synthesis of 5-chloro-3-hydroxy-2-methoxypyridine (Mono-methylation)
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add 5-chloro-2,3-dihydroxypyridine (1.0 eq) and anhydrous DMF (10 mL per gram of starting material).
-
Addition of Base: Cool the mixture to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise over 15 minutes.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Addition of Alkylating Agent: Cool the reaction mixture back to 0 °C and add methyl iodide (1.05 eq) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of water at 0 °C. Dilute with more water and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., 20-40% ethyl acetate in hexanes).
Protocol 2: Synthesis of this compound (Ethoxylation)
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the purified 5-chloro-3-hydroxy-2-methoxypyridine (1.0 eq) and anhydrous DMF.
-
Addition of Base: Cool to 0 °C and add NaH (1.2 eq) portion-wise.
-
Stirring: Stir at 0 °C for 30 minutes, then at room temperature for 30 minutes.
-
Addition of Alkylating Agent: Cool to 0 °C and add ethyl iodide (1.2 eq) dropwise.
-
Reaction Monitoring: Heat the reaction to 50-70 °C and stir for 6-8 hours, monitoring by TLC.
-
Work-up and Purification: Follow the same work-up and purification procedure as in Protocol 1.
Visualizations
Caption: Proposed synthetic pathway for this compound.
Caption: Troubleshooting workflow for yield optimization.
Technical Support Center: Purification of Methoxypyridine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with methoxypyridine derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of methoxypyridine derivatives?
A1: The most prevalent impurities include:
-
N-oxides: Formed by the oxidation of the pyridine nitrogen. These are often more polar than the parent methoxypyridine.
-
Demethylated byproducts (Hydroxypyridines): Resulting from the cleavage of the methyl ether. These impurities are significantly more polar and can be challenging to separate.
-
Starting materials and reagents: Incomplete reactions can leave unreacted starting materials and reagents in the crude product.
-
Regioisomers: In cases of substitution reactions on the pyridine ring, the formation of constitutional isomers can occur, which often have very similar physical properties, making separation difficult.
-
Residual catalysts: If transition metal catalysts are used in the synthesis, trace amounts may remain in the product.
Q2: Which purification techniques are most effective for methoxypyridine derivatives?
A2: The choice of purification technique depends on the specific properties of the derivative and the impurities present. The most common methods are:
-
Column Chromatography: A versatile technique that separates compounds based on their differential adsorption to a stationary phase. It is effective for separating a wide range of impurities.
-
Recrystallization: An excellent method for obtaining highly pure crystalline solids. Its effectiveness is dependent on the solubility properties of the compound and impurities in a given solvent or solvent system.[1][2]
-
Extraction: Useful for removing impurities with significantly different solubility or acid-base properties.
-
Distillation: Suitable for purifying liquid methoxypyridine derivatives that are thermally stable.
Q3: How can I remove residual metal catalysts from my methoxypyridine derivative?
A3: Residual metal catalysts can often be removed by:
-
Silica gel or alumina column chromatography: The polar stationary phase can effectively adsorb and retain metal complexes.
-
Treatment with scavenging agents: Reagents like triphenylphosphine oxide or dimethyl sulfoxide can be added to the crude product, followed by filtration through silica gel to remove ruthenium byproducts.
-
Using ion exchange resins: These can be effective for capturing charged metal species.[3]
-
Organic solvent nanofiltration (OSN): This technique can be used to separate homogeneous catalysts from the reaction mixture.[4]
Troubleshooting Guides
Issue 1: Peak Tailing in HPLC Analysis
Q: I am observing significant peak tailing during the HPLC analysis of my methoxypyridine derivative. What is the cause and how can I resolve it?
A: Peak tailing for basic compounds like methoxypyridine derivatives is a common issue in reverse-phase HPLC. It is primarily caused by secondary interactions between the basic nitrogen of the pyridine ring and acidic residual silanol groups on the silica-based stationary phase.
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2-3) protonates the silanol groups, minimizing their interaction with the basic analyte.
-
Use of Mobile Phase Additives: Adding a competing base, such as triethylamine (TEA), to the mobile phase can block the active silanol sites.
-
Column Selection: Employing end-capped columns or columns with a polar-embedded phase can shield the analyte from residual silanols.
-
Optimize Other Parameters: Ensure the column is not overloaded and that the sample is dissolved in a solvent compatible with the mobile phase.
Issue 2: Difficulty in Separating Regioisomers
Q: My reaction has produced a mixture of regioisomers of a substituted methoxypyridine, and they are co-eluting on TLC and co-crystallizing. How can I separate them?
A: Separating regioisomers is a significant challenge due to their similar physical and chemical properties.
Troubleshooting Strategies:
-
Chromatography Optimization:
-
Solvent System Screening: Experiment with a wide range of solvent systems with varying polarities and compositions for TLC to find a system that shows even a slight separation.
-
Multiple Elutions in TLC: Running the TLC plate multiple times in the same solvent system can sometimes amplify small differences in Rf values.[5]
-
Column Chromatography with a Long Column: Using a longer column with a shallow solvent gradient can enhance the separation of closely eluting compounds.
-
Reverse-Phase Chromatography: If normal-phase chromatography is unsuccessful, reverse-phase separation may provide a different selectivity.
-
-
Recrystallization Optimization:
-
Solvent Screening: Test a variety of solvents and solvent mixtures for recrystallization. It is possible that the solubility of the isomers differs enough in a specific solvent system to allow for fractional crystallization.
-
-
Chemical Derivatization:
-
If the isomers have different reactive sites, it may be possible to selectively react one isomer to form a derivative with different physical properties, allowing for easier separation. The desired isomer can then be regenerated.
-
Issue 3: Removal of N-Oxide Impurities
Q: My methoxypyridine derivative is contaminated with its corresponding N-oxide. How can I remove this impurity?
A: Pyridine N-oxides are generally more polar than the parent pyridine. This difference in polarity can be exploited for separation.
Purification Methods:
-
Column Chromatography: A standard silica gel column is often effective. The more polar N-oxide will have a stronger affinity for the silica and will elute later than the desired methoxypyridine.
-
Extraction: If the basicity of the pyridine and its N-oxide are sufficiently different, an acidic wash during a liquid-liquid extraction may selectively protonate and remove one of the compounds into the aqueous phase.
-
Chemical Reduction: The N-oxide can be selectively reduced back to the parent pyridine using a variety of reducing agents, such as PPh₃ or H₂ with a catalyst. This would be followed by a standard purification to remove the spent reducing agent.
Issue 4: Challenges in Recrystallization
Q: I am having trouble recrystallizing my methoxypyridine derivative. It either "oils out" or does not crystallize at all. What should I do?
A: These are common problems in recrystallization that can often be overcome with systematic troubleshooting.
Troubleshooting Guide:
| Problem | Possible Cause | Suggested Solution |
| Compound "oils out" | The solution is too concentrated, or cooling is too rapid. | Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[6] |
| No crystals form | The solution is not supersaturated (too much solvent was used). | Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If that fails, evaporate some of the solvent and try to crystallize again.[6] |
| Low recovery | Too much solvent was used, or the compound is significantly soluble in the cold solvent. | Use the minimum amount of hot solvent necessary for dissolution. To recover more product, the mother liquor can be concentrated and a second crop of crystals can be collected.[7] |
| Colored product | Colored impurities are co-crystallizing. | After dissolving the crude product in the hot solvent, add a small amount of activated charcoal, boil for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities before cooling.[6] |
Quantitative Data Summary
The following table provides a comparative overview of purification outcomes for a hypothetical methoxypyridine derivative, illustrating the trade-offs between different techniques.
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Yield (%) | Notes |
| Single Recrystallization (Ethanol) | 85% | 98.5% | 75% | Effective for removing less soluble impurities. |
| Column Chromatography (Silica Gel) | 85% | 99.2% | 85% | Good for separating a wider range of impurities. |
| Two-Solvent Recrystallization (Ethanol/Water) | 85% | 99.0% | 70% | Useful when the compound is too soluble in a single solvent.[6] |
| Flash Chromatography (Silica Gel) | 85% | 99.5% | 80% | Faster than traditional column chromatography. |
Detailed Experimental Protocols
Protocol 1: Purification of 2-Methoxy-3-methylpyridine by Flash Column Chromatography
This protocol describes the purification of a crude reaction mixture containing 2-methoxy-3-methylpyridine.
Materials:
-
Crude 2-methoxy-3-methylpyridine
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate
-
Dichloromethane (for sample loading)
-
Glass column
-
Air pressure source
-
Collection tubes
Procedure:
-
Prepare the Column:
-
Plug the bottom of the column with glass wool and add a layer of sand.
-
Prepare a slurry of silica gel in a 95:5 mixture of hexanes:ethyl acetate.
-
Pour the slurry into the column and allow it to pack under gravity, tapping the column gently to ensure even packing.
-
Add a layer of sand on top of the silica gel.
-
Wash the column with the eluent until the silica bed is stable.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Carefully apply the sample solution to the top of the silica gel.
-
Allow the solvent to just enter the silica bed.
-
-
Elute the Column:
-
Begin elution with a 95:5 mixture of hexanes:ethyl acetate, applying gentle air pressure to achieve a steady flow rate.
-
Collect fractions in test tubes.
-
Monitor the elution by TLC, spotting each fraction to identify those containing the desired product.
-
-
Isolate the Product:
-
Combine the pure fractions containing the 2-methoxy-3-methylpyridine.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
Protocol 2: Recrystallization of 4-Methoxypyridine N-oxide
This protocol details the purification of crude 4-methoxypyridine N-oxide, which is often a solid.
Materials:
-
Crude 4-methoxypyridine N-oxide
-
Isopropyl alcohol
-
Ether
-
Erlenmeyer flask
-
Heating source (hot plate)
-
Buchner funnel and filter flask
Procedure:
-
Dissolution:
-
Place the crude 4-methoxypyridine N-oxide in an Erlenmeyer flask.
-
Add a minimal amount of hot isopropyl alcohol and heat the mixture to reflux with stirring until the solid completely dissolves. Add more hot solvent in small portions if necessary.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold isopropyl alcohol to remove any adhering impurities.
-
Follow with a wash of cold ether.
-
-
Drying:
-
Allow the crystals to air dry on the filter paper for a few minutes while continuing to apply vacuum.
-
Transfer the crystals to a watch glass and dry them further in a vacuum oven or desiccator to remove all residual solvent.
-
Signaling Pathway and Workflow Diagrams
The following diagrams, created using Graphviz, illustrate a relevant signaling pathway involving methoxypyridine derivatives and a general troubleshooting workflow for purification.
Caption: Inhibition of the Hedgehog signaling pathway by a methoxypyridine derivative.
Caption: Dual inhibition of the PI3K/mTOR signaling pathway by a methoxypyridine derivative.
Caption: General troubleshooting workflow for the purification of methoxypyridine derivatives.
References
- 1. quora.com [quora.com]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. Catalyst Removal - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 4. Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625 - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Cross-Coupling with 5-Chloro-3-ethoxy-2-methoxypyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with 5-Chloro-3-ethoxy-2-methoxypyridine.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate for cross-coupling reactions?
A1: this compound can be a challenging substrate primarily due to two factors. First, the carbon-chlorine (C-Cl) bond is inherently strong and less reactive compared to carbon-bromine (C-Br) or carbon-iodine (C-I) bonds, making the initial oxidative addition step in the catalytic cycle more difficult.[1] Second, the presence of the pyridine nitrogen can lead to catalyst inhibition by coordinating to the palladium center, which can slow down or halt the reaction.[2]
Q2: What are the most common side reactions to expect, and how can they be minimized?
A2: Common side reactions include:
-
Protodeboronation: In Suzuki couplings, this is the undesired cleavage of the C-B bond of the boronic acid by a proton source. To minimize this, use anhydrous solvents and reagents where possible.[1] Using boronic esters (e.g., pinacol esters) can also improve stability.[1]
-
Homocoupling: This is the self-coupling of the coupling partners (e.g., Ar-Ar from Ar-B(OH)₂). It is often promoted by the presence of oxygen.[1] Thoroughly degassing solvents and maintaining an inert atmosphere can mitigate this issue.[1]
-
Hydrodehalogenation: The replacement of the chlorine atom with a hydrogen atom. This can be more prevalent at higher temperatures or with certain bases.
Q3: Which alternative cross-coupling reactions are suitable for this compound?
A3: Besides the commonly attempted Suzuki-Miyaura coupling, several other palladium-catalyzed cross-coupling reactions can be effective:
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with primary or secondary amines.[3]
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[4]
-
Heck Reaction: For the formation of C-C bonds with alkenes.[5]
-
Stille Coupling: For the formation of C-C bonds with organostannanes.[6]
Troubleshooting Guides
Issue 1: Low to No Yield in Suzuki-Miyaura Coupling
Symptoms:
-
LC-MS analysis shows mainly unreacted starting material.
-
Minimal or no desired product is formed after an extended reaction time.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inactive Catalyst System | The C-Cl bond of this compound is strong. Standard catalysts like Pd(PPh₃)₄ may be insufficient.[1] Switch to a more active catalytic system, such as those employing bulky, electron-rich Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[1] |
| Ineffective Base | The base is crucial for activating the boronic acid. Screen stronger, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1] |
| Inappropriate Solvent | The solvent needs to solubilize the reactants and facilitate the catalytic cycle. A mixture of an organic solvent and water (e.g., dioxane/water, toluene/water) is often optimal.[1] |
| Insufficient Temperature | Higher temperatures (80-120 °C) may be required to overcome the activation energy for the C-Cl bond cleavage.[1] Consider the use of microwave irradiation to shorten reaction times and potentially improve yields.[7] |
| Oxygen Sensitivity | The active Pd(0) catalyst is sensitive to oxygen. Ensure all solvents are thoroughly degassed, and the reaction is performed under a strict inert atmosphere (Argon or Nitrogen).[1] |
Issue 2: Poor Performance in Buchwald-Hartwig Amination
Symptoms:
-
Incomplete conversion of the starting material.
-
Formation of hydrodehalogenation byproduct (3-ethoxy-2-methoxypyridine).
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inappropriate Ligand | The choice of ligand is critical for C-N bond formation. For challenging substrates, consider sterically hindered biarylphosphine ligands like RuPhos, BrettPhos, or DavePhos.[8] |
| Base Incompatibility | A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is commonly used and effective.[8] If the substrate is base-sensitive, weaker bases like K₃PO₄ or Cs₂CO₃ can be tried, potentially requiring higher temperatures.[8] |
| Amine Stoichiometry | Using a slight excess of the amine (1.2-1.5 equivalents) can help drive the reaction towards the desired product.[8] |
| Anhydrous Conditions | Ensure all reagents and solvents are scrupulously dry, as water can interfere with the catalytic cycle and promote side reactions.[8] |
Alternative Reagent Comparison
The following table provides a comparative overview of alternative cross-coupling reactions for this compound. The data is compiled from studies on analogous chloropyridine and halo-heterocycle systems.
| Reaction Type | Coupling Partner | Typical Catalyst/Ligand | Typical Base | Typical Solvent | Temperature (°C) | Typical Yield (%) |
| Suzuki-Miyaura | Arylboronic Acid | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene | 110 | >90 |
| Suzuki-Miyaura | Arylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | >90 |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 80-110 | Good to Excellent |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | Room Temp - 50 | 80-97 |
| Heck | Alkene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | >100 | Moderate to Good |
| Stille | Organostannane | Pd(PPh₃)₄ | - | Toluene/DMF | 80-110 | Good to Excellent |
Note: Yields are representative and can vary based on the specific coupling partner, purity of reagents, and precise reaction conditions.[9][10][11][12][13]
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling using XPhos Ligand
This protocol is a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.[14]
Materials:
-
This compound (1.0 mmol, 1 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Cesium carbonate (Cs₂CO₃, 2.0 mmol, 2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%)
-
XPhos (0.03 mmol, 3 mol%)
-
Anhydrous, degassed toluene (5 mL)
Procedure:
-
In a glovebox, combine this compound, the arylboronic acid, cesium carbonate, Pd₂(dba)₃, and XPhos in a reaction vial.
-
Add anhydrous, degassed toluene to the vial.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 110 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Protocol 2: Buchwald-Hartwig Amination
This protocol provides a general guideline for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.[10]
Materials:
-
This compound (1.0 equiv.)
-
Amine (1.2 equiv.)
-
Sodium tert-butoxide (1.4 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.)
-
XPhos (0.04 equiv.)
-
Anhydrous, degassed toluene
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine Pd(OAc)₂, XPhos, and sodium tert-butoxide.
-
Evacuate and backfill the flask with argon three times.
-
Add the anhydrous, degassed toluene via syringe, followed by this compound and the amine.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS (typically 12-24 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Sonogashira Coupling
This is a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.[5]
Materials:
-
This compound (1.0 equiv.)
-
Terminal alkyne (1.1 equiv.)
-
Pd(PPh₃)₂Cl₂ (0.03 equiv.)
-
Copper(I) iodide (CuI, 0.01 equiv.)
-
Triethylamine (Et₃N, 2.0 equiv.)
-
Anhydrous THF
Procedure:
-
To a stirred solution of this compound and the terminal alkyne in anhydrous THF, add Pd(PPh₃)₂Cl₂, CuI, and Et₃N under an inert atmosphere.
-
Stir the reaction mixture at room temperature or heat to 50 °C until the starting material is consumed (monitor by TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite and wash with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Heck reaction - Wikipedia [en.wikipedia.org]
- 13. jk-sci.com [jk-sci.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Monitoring 5-Chloro-3-ethoxy-2-methoxypyridine Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring reactions involving 5-Chloro-3-ethoxy-2-methoxypyridine using Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
I. Experimental Protocols
Detailed methodologies for TLC and LC-MS analysis are provided below. These are starting points and may require optimization based on the specific reaction conditions and available instrumentation.
A. Thin Layer Chromatography (TLC) Protocol
Objective: To monitor the progress of a reaction by separating the starting material(s), product (this compound), and potential byproducts on a TLC plate.
Materials:
-
Silica gel 60 F254 TLC plates
-
TLC developing chamber
-
Capillary tubes for spotting
-
Solvent system (e.g., Hexane/Ethyl Acetate mixture)
-
UV lamp (254 nm)
-
Iodine chamber or other staining reagents (e.g., potassium permanganate)
Procedure:
-
Prepare the Developing Chamber: Pour the chosen solvent system into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall to ensure saturation of the chamber atmosphere. Close the chamber and allow it to equilibrate for at least 15 minutes.
-
Prepare the TLC Plate: Using a pencil, gently draw a faint origin line approximately 1 cm from the bottom of the TLC plate. Mark lanes for the starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).
-
Spot the Plate: Dissolve small amounts of the starting material and the reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot small amounts of each sample onto their respective lanes on the origin line. For the co-spot lane, spot the starting material first, let it dry, and then spot the reaction mixture on top of it. Keep the spots as small as possible.
-
Develop the Plate: Carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the solvent level is below the origin line. Close the chamber and allow the solvent to ascend the plate by capillary action.
-
Visualize the Plate: Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm). If spots are not UV-active, use a staining method such as an iodine chamber or a potassium permanganate dip.
-
Calculate Rf Values: The Retention Factor (Rf) for each spot is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.
B. Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
Objective: To obtain more precise quantitative and qualitative data on the reaction progress, including separation of components and confirmation of their molecular weights.
Instrumentation and Conditions:
-
LC System: HPLC or UHPLC system
-
Column: A reversed-phase column, such as a C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm), is a good starting point.
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile or Methanol with 0.1% formic acid
-
-
Gradient: A typical gradient would be to start with a low percentage of organic phase (B) and ramp up to a high percentage over several minutes to elute compounds of varying polarity. For example: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 - 0.5 mL/min (will depend on column dimensions)
-
Injection Volume: 1 - 5 µL
-
MS Detector: Electrospray Ionization (ESI) in positive ion mode is recommended for pyridine compounds.
-
MS Scan Range: m/z 100 - 500
Procedure:
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). The final concentration should be in the low µg/mL to ng/mL range. Filter the sample through a 0.22 µm syringe filter before injection.
-
Analysis: Inject the prepared sample into the LC-MS system.
-
Data Interpretation: Identify the peaks in the chromatogram. The peak corresponding to this compound should have a mass spectrum showing the protonated molecule [M+H]⁺ at m/z 188.0, considering the chlorine isotope pattern.
II. Data Presentation
Quantitative data from TLC and LC-MS analyses should be tabulated for clear comparison and tracking of reaction progress.
Table 1: Hypothetical TLC Data for a Synthesis of this compound
| Compound | Rf Value (3:1 Hexane:Ethyl Acetate) | Observations |
| Starting Material (e.g., 2,3-dichloro-5-ethoxypyridine) | 0.65 | Spot diminishes over time. |
| This compound | 0.50 | Spot appears and intensifies over time. |
| Byproduct (e.g., hydrolysis product) | 0.10 | May appear if water is present. |
Table 2: Hypothetical LC-MS Data for a Synthesis of this compound
| Compound | Retention Time (min) | Observed m/z ([M+H]⁺) | Expected m/z ([M+H]⁺) |
| Starting Material (e.g., 2,3-dichloro-5-ethoxypyridine) | 4.2 | 177.9 | 178.0 |
| This compound | 5.8 | 188.0 | 188.0 |
| Byproduct (e.g., hydrolysis product) | 2.5 | 160.0 | 160.0 |
III. Troubleshooting Guides
A. TLC Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Streaking of spots | - Sample is too concentrated.[1][2]- The sample is not fully dissolved in the spotting solvent.- The compound is interacting strongly with the silica gel (common for basic pyridines). | - Dilute the sample before spotting.[2]- Ensure the sample is fully dissolved.- Add a small amount of triethylamine (e.g., 0.1-1%) to the eluent to reduce tailing of basic spots.[2] |
| Spots remain at the origin | - The eluent is not polar enough.[2] | - Increase the polarity of the solvent system (e.g., increase the proportion of ethyl acetate in a hexane/ethyl acetate mixture). |
| Spots run with the solvent front | - The eluent is too polar.[2] | - Decrease the polarity of the solvent system (e.g., increase the proportion of hexane). |
| Poor separation of spots | - The polarity of the solvent system is not optimal. | - Try a different solvent system. For example, consider dichloromethane/methanol or toluene/acetone systems. |
| No spots are visible | - The sample concentration is too low.[3]- The compound is not UV-active.- The compound is volatile and has evaporated from the plate. | - Spot the sample multiple times in the same location, allowing the solvent to dry in between applications.[2][3]- Try a universal stain like iodine or potassium permanganate. |
B. LC-MS Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No peak or very low signal | - Incorrect MS ionization mode.- The compound is not ionizing well.- Sample concentration is too low.- The compound is not eluting from the column. | - Ensure you are in positive ion mode (ESI+).- Check that the mobile phase contains an acid (e.g., 0.1% formic acid) to promote protonation.- Inject a more concentrated sample.- Modify the gradient to a higher percentage of organic solvent. |
| Broad or tailing peaks | - Strong interaction with residual silanols on the column (common for basic pyridines).- Column overload. | - Add a small amount of a competing base like triethylamine to the mobile phase (be aware this can suppress ESI signal).- Use a column with a different stationary phase (e.g., a phenyl or polar-embedded phase).- Reduce the amount of sample injected. |
| Multiple peaks for a single compound | - Isomer formation during the reaction.- On-column degradation.- Adduct formation in the MS source (e.g., with sodium [M+Na]⁺ or potassium [M+K]⁺). | - Analyze the mass spectra of each peak to see if they are isomers (same m/z).- Use a less acidic mobile phase or a more inert column.- Use high-purity solvents and additives to minimize salt contamination. |
| Poor separation of product and impurities | - The mobile phase gradient is not optimal.- The column is not providing enough selectivity. | - Adjust the gradient slope or the initial/final mobile phase composition.- Try a different column chemistry (e.g., phenyl-hexyl instead of C18). |
IV. Frequently Asked Questions (FAQs)
Q1: My TLC plate shows one spot for my reaction mixture, but LC-MS shows multiple peaks. Why? A: LC-MS has much higher resolving power than TLC. It's possible that your TLC spot contains multiple co-eluting compounds that are separated by the HPLC column. Check the mass spectra of the different peaks to identify them.
Q2: I see a peak in my LC-MS with an m/z that doesn't correspond to my product or starting material. What could it be? A: This could be a reaction byproduct, an impurity from your starting materials or solvents, or a contaminant from your sample preparation. Common byproducts in reactions involving substituted pyridines could arise from over-reaction, side-reactions, or degradation. Also, check for common contaminants like plasticizers.
Q3: Why is my signal intensity in LC-MS fluctuating between runs? A: Fluctuating signal intensity can be due to several factors, including inconsistent sample preparation, matrix effects where other components in your sample suppress the ionization of your analyte, or issues with the MS source such as it needing cleaning.
Q4: Can I use a non-volatile buffer like phosphate in my LC-MS mobile phase? A: No, you should avoid non-volatile buffers like phosphate as they will precipitate in the mass spectrometer's ion source, leading to contamination and a significant drop in sensitivity.[4][5] Use volatile buffers such as ammonium formate or ammonium acetate.[4][6]
Q5: My reaction involves a high-boiling point solvent like DMF or DMSO. How can I effectively run a TLC? A: High-boiling point solvents can cause smearing on the TLC plate.[7] After spotting your sample, place the TLC plate under high vacuum for a few minutes to evaporate the high-boiling solvent before developing the plate.[7]
V. Visualizations
Caption: Workflow for monitoring reaction progress using TLC and LC-MS.
Caption: Decision tree for troubleshooting common TLC and LC-MS issues.
References
Minimizing homocoupling in Suzuki reactions of pyridines
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with homocoupling in Suzuki-Miyaura cross-coupling reactions involving pyridine substrates.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of boronic acid homocoupling in Suzuki reactions involving pyridines?
A1: Homocoupling of pyridine boronic acids or their esters is primarily caused by two mechanisms:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then facilitate the coupling of two boronic acid molecules, leading to the undesired homodimer. Rigorous exclusion of oxygen from the reaction mixture is the most critical step to prevent this pathway.[1][2][3][4]
-
Palladium(II)-Mediated Homocoupling: If a Pd(II) salt, such as Pd(OAc)₂ or PdCl₂, is used as a precatalyst, it can react directly with the boronic acid to form the homocoupled product before the main catalytic cycle is established.[3][5] This is particularly relevant at the beginning of the reaction.
Q2: Why are pyridine substrates particularly challenging in Suzuki couplings, often leading to side reactions like homocoupling?
A2: Pyridine substrates present unique challenges due to the nitrogen atom's lone pair of electrons.[1][6] This can lead to:
-
Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation, which slows down the desired cross-coupling reaction and can make side reactions like homocoupling more competitive.[1][6][7]
-
Slow Transmetalation: Electron-deficient heteroaryl boron derivatives, including some pyridylboronates, can undergo transmetalation at a slower rate, which can contribute to lower yields and the prevalence of side reactions.[8]
Q3: How does the choice of palladium source affect homocoupling?
A3: The choice between a Pd(0) and Pd(II) source is significant.
-
Pd(0) Sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃): Using a direct Pd(0) source is often preferred as it can reduce the initial concentration of Pd(II) species that directly cause homocoupling.[1][9]
-
Pd(II) Precatalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂): While very common, these require an in-situ reduction to the active Pd(0) species. This initial phase can be a window for homocoupling to occur.[3][5] Modern palladacycle precatalysts (e.g., Buchwald G3 precatalysts) are designed for rapid and efficient generation of the active catalyst, which can help mitigate this issue.[1][2]
Q4: Which ligands are most effective at minimizing homocoupling for pyridine substrates?
A4: Bulky, electron-rich phosphine ligands are highly effective for heteroaryl couplings and help suppress homocoupling.[1][9] They accelerate the desired catalytic cycle (specifically oxidative addition and reductive elimination), making the competing homocoupling pathway less favorable.[9]
-
Buchwald Ligands: Ligands such as SPhos, XPhos, and RuPhos are known to be particularly effective for challenging couplings involving heteroaryl substrates like pyridines.[1][6][7]
-
Bulky Alkylphosphines: Ligands like P(t-Bu)₃ are also very effective.[9][10]
Q5: What is the role of the base, and how does it influence homocoupling?
A5: The base is crucial for activating the boronic acid to form a boronate species, which is necessary for the transmetalation step.[11][12] An inappropriate base can lead to side reactions. For pyridine Suzuki couplings, weaker bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are often effective and can help minimize side reactions like protodeboronation, which can indirectly affect yields and reaction efficiency.[1][11]
Troubleshooting Guide
Experiencing significant homocoupling of your pyridine boronic acid? Follow this workflow to diagnose and resolve the issue.
The Suzuki Cycle vs. Homocoupling Pathway
Understanding the mechanism is key to troubleshooting. The desired catalytic cycle must outcompete the homocoupling side reaction.
Data Presentation: Impact of Reaction Parameters
Quantitative data from literature demonstrates how different components affect reaction outcomes. The following tables summarize key findings for pyridine couplings.
Table 1: Catalyst and Ligand Screening for Suzuki Coupling of 5-Bromo-2-methylpyridin-3-amine [13]
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Yield (%) |
| 1 | Pd(OAc)₂ (3) | PPh₃ (6) | K₃PO₄ | Dioxane/H₂O | 75 |
| 2 | Pd₂(dba)₃ (1.5) | PPh₃ (6) | K₃PO₄ | Dioxane/H₂O | 72 |
| 3 | Pd(PPh₃)₄ (3) | - | K₃PO₄ | Dioxane/H₂O | 85 |
| 4 | PdCl₂(dppf) (3) | - | K₃PO₄ | Dioxane/H₂O | 81 |
| 5 | Pd(OAc)₂ (3) | SPhos (6) | K₃PO₄ | Dioxane/H₂O | 92 |
Reaction Conditions: 5-Bromo-2-methylpyridin-3-amine (1 equiv), Phenylboronic acid (1.2 equiv), Base (2 equiv), 100 °C, 12 h.
Table 2: General Ligand Effects on Homocoupling [9]
| Ligand Type | General Characteristics | Impact on Homocoupling |
| Simple Phosphines (e.g., PPh₃) | Less bulky, less electron-donating. | May allow for more homocoupling, especially under non-ideal conditions. |
| Bulky, Electron-Rich Phosphines (e.g., P(t-Bu)₃, Buchwald ligands) | Sterically demanding, strong electron donors. | Generally suppress homocoupling by accelerating the desired catalytic cycle. |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, sterically tunable. | Can be very effective in suppressing homocoupling due to their strong binding to palladium. |
Experimental Protocols
Protocol: Minimizing Homocoupling in the Suzuki Coupling of a Halopyridine with a Pyridineboronic Acid
This protocol incorporates best practices to minimize the formation of homocoupling byproducts.
Materials:
-
Halopyridine (1.0 equiv)
-
Pyridineboronic acid or ester (1.2-1.5 equiv)
-
Palladium Catalyst: Pd₂(dba)₃ (1-2 mol%) with a bulky, electron-rich ligand like SPhos (2-4 mol%), or an integrated precatalyst like SPhos-Pd-G3 (1-2 mol%).
-
Base: K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv), finely ground.
-
Solvent: Anhydrous 1,4-Dioxane or Toluene.
Procedure:
-
Degassing: Sparge the anhydrous solvent with argon or nitrogen gas for at least 30 minutes to remove dissolved oxygen. Alternatively, use the freeze-pump-thaw method (at least three cycles) for the most rigorous oxygen removal.[1]
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the halopyridine, pyridineboronic acid/ester, and the base.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[11]
-
Reagent Addition: Under a positive flow of inert gas, add the palladium catalyst/precatalyst and ligand (if separate). Then, add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring. The reaction progress should be monitored by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Purification of Pyridine Compounds
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the HPLC purification of pyridine derivatives, with a specific focus on troubleshooting peak tailing.
Troubleshooting Guide
This section provides a question-and-answer formatted guide to directly address specific issues you may encounter during your experiments.
Question: Why are the peaks for my pyridine compounds exhibiting significant tailing in my reversed-phase HPLC chromatogram?
Answer: Peak tailing for basic compounds like pyridines is a common issue in reversed-phase HPLC and is primarily caused by secondary interactions between the analyte and the stationary phase. The basic nitrogen atom in the pyridine ring can interact with acidic residual silanol groups (Si-OH) on the surface of silica-based columns.[1][2] This interaction is a form of ion exchange that results in a secondary retention mechanism, causing some analyte molecules to be retained longer and leading to asymmetrical peaks.[1][2]
Other potential causes for peak tailing include:
-
Column Overload: Injecting too high a concentration of your sample can saturate the stationary phase.[3]
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of your pyridine compound (typically around 5-6), the compound can exist in both ionized and non-ionized forms, leading to peak distortion.[4][5]
-
Inadequate Buffering: Insufficient buffer strength may not effectively control the pH at the column surface, leading to inconsistent interactions.[1][6]
-
Extra-Column Volume: Excessive volume in tubing, fittings, or the detector flow cell can cause band broadening and peak tailing.
-
Sample Solvent Effects: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to peak distortion.
Question: How can I systematically troubleshoot and reduce peak tailing for my pyridine compounds?
Answer: A systematic approach targeting the potential causes is the most effective way to reduce peak tailing. The following workflow can guide your troubleshooting efforts.
Frequently Asked Questions (FAQs)
Q1: What is the ideal mobile phase pH for purifying pyridine compounds?
Most pyridine derivatives have a pKa between 5 and 6.[6] To ensure the compound is in a single ionic state (protonated) and to suppress the ionization of residual silanol groups on the silica stationary phase, a mobile phase pH of 2.5 to 3.5 is generally recommended.[4][5] Operating at a pH close to the pKa of the pyridine can lead to split or broad peaks.
Q2: What are mobile phase additives, and how do they help reduce peak tailing for pyridines?
Mobile phase additives are small amounts of acids or bases added to the mobile phase to improve peak shape. For basic compounds like pyridines, there are two common strategies:
-
Acidic Additives (e.g., Formic Acid, Trifluoroacetic Acid - TFA): These additives lower the pH of the mobile phase, which protonates the silanol groups on the stationary phase, reducing their interaction with the basic pyridine analyte.[7]
-
Competing Bases (e.g., Triethylamine - TEA): A small amount of a competing base is added to the mobile phase. This base will preferentially interact with the active silanol sites, effectively "shielding" them from the pyridine analyte.[8]
Q3: When should I use TFA versus formic acid?
Both TFA and formic acid can improve peak shape. TFA is a stronger acid and a more effective ion-pairing agent, which can lead to sharper peaks. However, TFA is known to cause ion suppression in mass spectrometry (MS) detection.[9] Formic acid is a weaker acid but is generally more MS-friendly. If you are using MS detection, formic acid is often the preferred choice.
Q4: Can the choice of HPLC column affect peak tailing for pyridine compounds?
Absolutely. Modern HPLC columns are designed to minimize peak tailing for basic compounds. When selecting a column, consider the following:
-
End-Capped Columns: These columns have had their residual silanol groups chemically modified (capped) to reduce their activity.
-
High-Purity Silica (Type B): These columns are made from silica with a very low metal content, which reduces the acidity of the silanol groups.
-
Polar-Embedded or Polar-Endcapped Phases: These columns have a polar group embedded in or near the C18 chain, which helps to shield the silanol groups and provides alternative selectivity.
-
Hybrid Organic/Inorganic Silica: These columns have a wider usable pH range, allowing for the use of higher pH mobile phases where the pyridine compound may be neutral, leading to better peak shape.
Q5: How does buffer concentration impact peak tailing?
Increasing the buffer concentration (e.g., from 10 mM to 25-50 mM) can help to improve peak shape by increasing the ionic strength of the mobile phase, which can help to mask the residual silanol interactions.[6] However, be mindful of the buffer's solubility in the organic portion of your mobile phase to avoid precipitation.
Data Presentation
The following tables summarize the impact of various chromatographic parameters on the peak shape of pyridine and related compounds.
Table 1: Effect of Mobile Phase pH on Peak Tailing of a Basic Compound
| Mobile Phase pH | Tailing Factor (As) | Peak Shape Description |
| 7.0 | 2.35 | Severe Tailing |
| 3.0 | 1.33 | Significantly Improved Symmetry |
| Data is representative for a basic drug compound and illustrates the general trend observed. |
Table 2: Comparison of Tailing Factors for Pyridine on Different C18 Columns
| C18 Column Type | Tailing Factor (5% height) |
| Quasar C18 | ~1.2 |
| YMC ODS-A | ~1.8 |
| Kromasil C18 | ~2.2 |
| Data from a comparative study illustrates the impact of column chemistry on peak shape for pyridine.[10] |
Experimental Protocols
Protocol 1: General Purpose Reversed-Phase HPLC Method for Pyridine Derivatives
This protocol provides a starting point for the analysis of many pyridine derivatives.
1. Instrumentation and Consumables
-
HPLC system with UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size, end-capped)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Trifluoroacetic acid)
2. Mobile Phase Preparation
-
Mobile Phase A: 0.1% Formic Acid in Water. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. To prepare 1 L, add 1 mL of formic acid to 999 mL of acetonitrile.
-
Degas both mobile phases before use.
3. Standard and Sample Preparation
-
Standard Preparation: Prepare a stock solution of your pyridine reference standard at 1 mg/mL in a 50:50 mixture of acetonitrile and water. Prepare working standards by serial dilution of the stock solution to create a calibration curve (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve your sample in the initial mobile phase composition to a concentration within the linear range of the calibration curve. Filter the sample through a 0.45 µm syringe filter before injection.
4. Chromatographic Conditions
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by the UV absorbance maximum of your specific pyridine compound (often in the range of 254-280 nm).
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
5. System Suitability
-
Inject the working standard six times.
-
The relative standard deviation (RSD) of the peak area should be less than 2.0%.
-
The tailing factor of the pyridine peak should be less than 1.5.
Protocol 2: HPLC Method for the Separation of Pyridine and Aminopyridine Isomers
This method is suitable for the separation of polar pyridine derivatives without the use of ion-pairing reagents, making it compatible with LC-MS.[11]
1. Instrumentation and Consumables
-
HPLC system with UV or MS detector
-
Mixed-mode column (e.g., Amaze HD, 3.2 x 150 mm)[11]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid
-
Ammonium formate
2. Mobile Phase Preparation
-
Prepare the mobile phase as a mixture of Acetonitrile/Methanol (60/40) containing 0.2% Formic Acid and 0.25% Ammonium Formate.[11]
-
Degas the mobile phase before use.
3. Standard and Sample Preparation
-
Standard Preparation: Prepare individual stock solutions of pyridine and each aminopyridine isomer in the mobile phase at a concentration of 1 mg/mL. Prepare a working standard mixture containing all analytes at a concentration of 0.3 mg/mL by diluting the stock solutions with the mobile phase.[11]
-
Sample Preparation: Dissolve the sample in the mobile phase to an appropriate concentration and filter through a 0.45 µm syringe filter.
4. Chromatographic Conditions
-
Flow Rate: 1.0 mL/min[11]
-
Injection Volume: 1 µL[11]
-
Column Temperature: Ambient
-
Detection: UV at 275 nm[11]
5. Analysis Procedure
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the standard mixture to verify system suitability, including resolution and retention times.
-
Inject the samples for analysis.
Mandatory Visualization
References
- 1. uhplcs.com [uhplcs.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. agilent.com [agilent.com]
- 5. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 6. researchgate.net [researchgate.net]
- 7. pharmaguru.co [pharmaguru.co]
- 8. helixchrom.com [helixchrom.com]
- 9. hplc.eu [hplc.eu]
- 10. scribd.com [scribd.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of Chloropyridines
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the functionalization of pyridine scaffolds is a frequent and often challenging task. The Suzuki-Miyaura cross-coupling reaction stands as a powerful tool for forging carbon-carbon bonds, yet the inherent electronic properties and coordinating nature of chloropyridines demand highly efficient and robust catalytic systems. This guide provides an objective comparison of prevalent palladium catalysts for the Suzuki coupling of chloropyridines, supported by experimental data and detailed protocols to facilitate catalyst selection and reaction optimization.
The success of the Suzuki coupling of chloropyridines is critically dependent on the choice of the palladium catalyst system, which includes the palladium source and, most importantly, the ancillary ligand. The electron-deficient nature of the pyridine ring and the potential for the nitrogen lone pair to coordinate to the palladium center can hinder the catalytic cycle, leading to low yields or catalyst deactivation. Modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), have largely overcome these challenges.
Catalyst Performance Overview
The following table summarizes the performance of representative palladium catalyst systems in the Suzuki coupling of chloropyridines with arylboronic acids. The data, compiled from various sources, provides a comparative snapshot of catalyst efficacy under typical reaction conditions. It is important to note that yields are representative and can vary based on the specific substrates, purity of reagents, and precise reaction conditions.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Catalyst Loading (mol%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12-24 | 60-75 | 3-5 |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4-12 | >90 | 1-2 |
| XPhos Pd G3 | XPhos | K₃PO₄ | THF or Toluene | 80-100 | 2-8 | >90 | 1-2 |
| PEPPSI™-IPr | IPr | K₂CO₃ | t-BuOH | 80 | 6-12 | >90 | 1-3 |
Experimental Protocols
Detailed methodologies for the Suzuki coupling of a generic chloropyridine with an arylboronic acid are provided below for each major class of catalyst. These protocols serve as a starting point for optimization.
Protocol 1: Traditional Catalyst System (e.g., Pd(PPh₃)₄)
This protocol outlines a general procedure using a traditional, air-stable palladium(0) catalyst.
Materials:
-
Chloropyridine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the chloropyridine, arylboronic acid, and potassium carbonate.
-
Add the Pd(PPh₃)₄ catalyst to the flask.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas three times.[1]
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[1]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald Ligand System (e.g., Pd(OAc)₂ / XPhos)
This protocol employs a bulky, electron-rich phosphine ligand, which is highly effective for challenging substrates.[2]
Materials:
-
Chloropyridine derivative (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Toluene (4 mL)
-
Water (0.4 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add the chloropyridine derivative, arylboronic acid, and potassium phosphate.[2]
-
Seal the flask and evacuate and backfill with an inert gas three times to ensure an oxygen-free environment.[2]
-
Under the inert atmosphere, add the palladium(II) acetate and XPhos ligand.[2]
-
Add the degassed toluene and water via syringe.[2]
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.[2]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). The reaction is typically complete within 12-24 hours.[2]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can then be purified by flash column chromatography on silica gel.[2]
Protocol 3: N-Heterocyclic Carbene (NHC) Precatalyst System (e.g., PEPPSI™-IPr)
This protocol utilizes a commercially available and air-stable NHC-palladium precatalyst, known for its high activity.
Materials:
-
Chloropyridine derivative (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
PEPPSI™-IPr catalyst (0.02 mmol, 2 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
tert-Butanol (t-BuOH), degassed (5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a reaction vial, add the chloropyridine derivative, arylboronic acid, potassium carbonate, and the PEPPSI™-IPr catalyst.[1]
-
Seal the vial and purge with an inert gas.[1]
-
Add the degassed tert-butanol.[1]
-
Heat the reaction mixture to 80 °C and stir until the reaction is complete as monitored by TLC or LC-MS (typically 6-12 hours).[1]
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain the desired product.[1]
Visualizing the Process
To better understand the experimental setup and the underlying catalytic mechanism, the following diagrams are provided.
Caption: A generalized workflow for a palladium-catalyzed Suzuki coupling experiment.
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle. The efficiency of each step is highly influenced by the chosen catalyst system.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The choice of palladium catalyst is a critical parameter for the successful Suzuki-Miyaura coupling of chloropyridines. While traditional catalysts like Pd(PPh₃)₄ can be effective in some cases, modern systems based on bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) and N-heterocyclic carbenes (e.g., PEPPSI™-IPr) generally offer superior performance, providing higher yields in shorter reaction times and with lower catalyst loadings. For particularly challenging substrates or when seeking to optimize reaction efficiency, the use of these advanced catalyst systems is highly recommended. The provided protocols and diagrams serve as a practical guide for researchers to navigate the complexities of this important transformation.
References
Comparative Spectroscopic Analysis of 5-Chloro-3-ethoxy-2-methoxypyridine and Its Nucleophilic Substitution Products
A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic characterization of 5-Chloro-3-ethoxy-2-methoxypyridine and its derivatives, offering a comparative analysis with alternative substituted pyridines. This guide provides comprehensive experimental protocols and data presented in clear, comparative tables, alongside visualizations of reaction pathways and analytical workflows.
The functionalization of the pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science. Among the vast array of substituted pyridines, this compound serves as a versatile building block. Its reactivity is primarily centered around the chlorine atom at the 5-position, which is susceptible to nucleophilic substitution, allowing for the introduction of diverse functionalities. This guide provides a comparative spectroscopic analysis of this compound and its potential reaction products, offering valuable data for the characterization and identification of these compounds.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its representative nucleophilic substitution product, 5-Amino-3-ethoxy-2-methoxypyridine. For a comprehensive comparison, data for a structurally related compound, 2-methoxypyridine, is also included.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | FT-IR (cm⁻¹) | Mass Spec (m/z) |
| This compound | H4: ~7.5, H6: ~8.0, OCH₂CH₃: ~4.1 (q), OCH₃: ~3.9 (s), OCH₂CH₃: ~1.4 (t) | C2: ~160, C3: ~155, C4: ~115, C5: ~125, C6: ~145, OCH₂CH₃: ~65, OCH₃: ~55, OCH₂CH₃: ~15 | ~3100-3000 (C-H aromatic), ~2980-2850 (C-H aliphatic), ~1600, 1480 (C=C, C=N ring stretch), ~1250 (C-O ether), ~800 (C-Cl) | M+: 187/189 (3:1 ratio) |
| 5-Amino-3-ethoxy-2-methoxypyridine | H4: ~7.0, H6: ~7.6, NH₂: ~3.5 (br s), OCH₂CH₃: ~4.0 (q), OCH₃: ~3.8 (s), OCH₂CH₃: ~1.4 (t) | C2: ~158, C3: ~150, C4: ~110, C5: ~135, C6: ~130, OCH₂CH₃: ~64, OCH₃: ~54, OCH₂CH₃: ~15 | ~3400-3200 (N-H stretch), ~3100-3000 (C-H aromatic), ~2980-2850 (C-H aliphatic), ~1610, 1500 (C=C, C=N ring stretch), ~1240 (C-O ether) | M+: 168 |
| 2-Methoxypyridine (Alternative) [1][2] | H3: ~6.7, H4: ~7.5, H5: ~6.8, H6: ~8.1, OCH₃: ~3.9 (s)[3] | C2: 164.3, C3: 111.1, C4: 138.5, C5: 116.8, C6: 147.0, OCH₃: 53.0[2] | ~3050 (C-H aromatic), ~2950, 2840 (C-H aliphatic), ~1600, 1480 (C=C, C=N ring stretch), ~1250 (C-O ether) | M+: 109[4] |
Table 1: Comparative Spectroscopic Data
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the pyridine derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the tube securely and place it in the NMR spectrometer.
¹H NMR Data Acquisition (400 MHz Spectrometer):
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-64 (depending on concentration).
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: -2 to 12 ppm.
-
Temperature: 298 K.
¹³C NMR Data Acquisition (100 MHz Spectrometer):
-
Pulse Program: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0 to 200 ppm.
-
Temperature: 298 K.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (KBr Pellet Technique for Solids):
-
Grind 1-2 mg of the solid sample with 100-200 mg of dry, FT-IR grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet die.
-
Press the powder under high pressure (8-10 tons) to form a transparent or translucent pellet.
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be acquired and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Sample Introduction:
-
For volatile compounds, direct infusion or gas chromatography-mass spectrometry (GC-MS) can be used.
-
For non-volatile solids, techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are suitable.
Data Acquisition (Electron Ionization - EI for GC-MS):
-
Ionization Energy: 70 eV.
-
Mass Range: 50-500 m/z.
-
Source Temperature: 200-250 °C.
-
GC Column: A non-polar or medium-polarity column is typically used for pyridine derivatives.
Visualizations
Nucleophilic Substitution Pathway of this compound
The following diagram illustrates the general reaction pathway for the nucleophilic substitution of this compound.
Caption: Reaction pathway of this compound.
Spectroscopic Analysis Workflow
This diagram outlines the logical workflow for the comprehensive spectroscopic analysis of a synthesized pyridine derivative.
Caption: Workflow for spectroscopic analysis.
References
A Comparative Guide to the Cross-Coupling Reactivity of 5-Chloro-3-ethoxy-2-methoxypyridine and Other Halopyridines
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine scaffolds is a cornerstone in the development of novel pharmaceuticals and functional materials. Palladium-catalyzed cross-coupling reactions are among the most powerful tools for this purpose, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This guide provides a comparative overview of the reactivity of 5-Chloro-3-ethoxy-2-methoxypyridine alongside other halopyridines in key cross-coupling reactions, supported by experimental data and detailed protocols.
General Reactivity Trends in Halopyridines
The reactivity of halopyridines in cross-coupling reactions is primarily governed by two factors: the nature of the halogen and the electronic environment of the pyridine ring. The general order of reactivity for halogens is I > Br > Cl, which is inversely correlated with the carbon-halogen bond dissociation energy. Consequently, chloropyridines are generally the most challenging substrates for oxidative addition to the palladium catalyst, often requiring more specialized and robust catalytic systems to achieve high yields.
The electronic properties of the pyridine ring, influenced by the position of the nitrogen atom and the presence of other substituents, also play a crucial role. The electron-withdrawing nature of the pyridine nitrogen activates the ring towards oxidative addition, particularly at the 2- and 4-positions. However, the presence of electron-donating groups, such as the ethoxy and methoxy groups in this compound, can modulate this reactivity.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between a halide and an organoboron compound. While specific comparative data for this compound is scarce in the literature, its reactivity can be inferred from studies on structurally similar substituted chloropyridines. The electron-donating ethoxy and methoxy groups are expected to decrease the reactivity of the C-Cl bond towards oxidative addition compared to unsubstituted or electron-deficient chloropyridines. However, successful couplings can be achieved with the appropriate choice of catalyst, ligand, and reaction conditions.
Table 1: Illustrative Yields of Suzuki-Miyaura Coupling with Various Chloropyridines
| Entry | Chloropyridine Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 95 |
| 2 | 3-Amino-2-chloropyridine | Pyridine-3-boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 100 | >80[1] |
| 3 | 2,4-Dichloropyridine | Phenylboronic acid | Pd/IPr | K₃PO₄ | Dioxane | RT | 75 (C4-coupling)[2] |
| 4 | 2,3,5-Trichloropyridine | Phenylboronic acid | Pd(OAc)₂ (ligand-free) | K₂CO₃ | H₂O | 100 | High Yield[3] |
Note: The data presented is for illustrative purposes and reaction conditions and yields may vary depending on the specific substrates and reagents used.
Comparative Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Similar to the Suzuki coupling, the reactivity of chloropyridines in this reaction is influenced by electronic factors. The electron-rich nature of this compound may necessitate more forcing conditions or highly active catalyst systems to achieve efficient amination.
Table 2: Illustrative Yields of Buchwald-Hartwig Amination with Various Halopyridines
| Entry | Halopyridine Substrate | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Bromopyridine | Morpholine | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80 | 98[4] |
| 2 | 2,4-Dichloropyridine | Aniline | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 100 | High (C2-amination)[5] |
| 3 | 2-Chloropyridine | Primary Amines | Pd₂ (dba)₃ / BINAP | NaOtBu | Toluene | 80-100 | Good to Excellent |
| 4 | 5-Bromo-2-chloro-4-methoxypyrimidine | Various Amines | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 110 | Good (C5-amination)[6] |
Note: The data presented is for illustrative purposes and reaction conditions and yields may vary depending on the specific substrates and reagents used.
Comparative Performance in Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a halide and a terminal alkyne. The reactivity trend of halopyridines (I > Br > Cl) is also observed in this reaction. The coupling of chloropyridines often requires higher temperatures and more active catalyst systems compared to their bromo or iodo counterparts.
Table 3: Illustrative Yields of Sonogashira Coupling with Various Halopyridines
| Entry | Halopyridine Substrate | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Bromopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 99[7] |
| 2 | 3-Bromopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 98[7] |
| 3 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 96[8][9] |
| 4 | 2-Chloropyridine | Propargyl alcohol | [PdCl(C₃H₅)]₂ / tetraphosphine | Et₃N | THF | 50 | 97 |
Note: The data presented is for illustrative purposes and reaction conditions and yields may vary depending on the specific substrates and reagents used.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions that can be adapted for this compound.
Protocol 1: Suzuki-Miyaura Coupling of a Substituted Chloropyridine
This protocol is a general procedure that can be optimized for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane (anhydrous and degassed)
-
Water (degassed)
Procedure:
-
To an oven-dried reaction vial, add this compound, the arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.
-
Seal the vial and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, extract the aqueous layer with ethyl acetate, and combine the organic layers.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of a Substituted Chloropyridine
This protocol provides a general framework for the amination of chloropyridines.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
Xantphos (3 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Toluene (anhydrous and degassed)
Procedure:
-
In a glovebox or under an inert atmosphere, combine this compound, the amine, cesium carbonate, Pd₂(dba)₃, and Xantphos in a reaction vial.
-
Add toluene to the vial.
-
Seal the vial and heat the reaction mixture to 110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with an appropriate organic solvent.
-
Filter the mixture through a pad of celite and concentrate the filtrate.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Sonogashira Coupling of a Substituted Chloropyridine
This is a general procedure for the coupling of chloropyridines with terminal alkynes.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (5 mol%)
-
Copper(I) iodide (CuI) (2.5 mol%)
-
Diisopropylamine
-
Tetrahydrofuran (THF)
Procedure:
-
To a solution of this compound in THF at room temperature, add Pd(PPh₃)₂Cl₂, CuI, diisopropylamine, and the terminal alkyne sequentially.[10]
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with diethyl ether and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Mechanisms
The following diagrams illustrate the fundamental catalytic cycles for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: Generalized catalytic cycles for the Sonogashira cross-coupling reaction.
Conclusion
This compound represents a valuable, albeit potentially less reactive, building block for the synthesis of complex pyridine derivatives. While its electron-rich nature may present challenges for cross-coupling reactions compared to less substituted or electron-poor halopyridines, the use of modern, highly active palladium catalyst systems can overcome these hurdles. The provided protocols and comparative data serve as a foundational guide for researchers to develop efficient and selective cross-coupling methodologies for this and other substituted halopyridines, ultimately accelerating the discovery and development of new chemical entities.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 9. researchgate.net [researchgate.net]
- 10. Sonogashira Coupling | NROChemistry [nrochemistry.com]
A Comparative Guide to the Reactivity of Chloro-, Bromo-, and Iodo-pyridines in Suzuki Coupling
For researchers, scientists, and drug development professionals, the functionalization of the pyridine scaffold is a critical step in the synthesis of a vast array of pharmaceuticals and functional materials. The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile tool for forging carbon-carbon bonds, with halopyridines being among the most common coupling partners. The choice of the halogen atom on the pyridine ring—chlorine, bromine, or iodine—profoundly influences the reaction's efficiency and the required experimental conditions. This guide provides an objective, data-driven comparison of the reactivity of chloro-, bromo-, and iodo-pyridines in Suzuki coupling reactions, offering insights to inform substrate selection and reaction optimization.
The Decisive Role of the Carbon-Halogen Bond
The reactivity of halopyridines in palladium-catalyzed Suzuki coupling is primarily governed by the strength of the carbon-halogen (C-X) bond. The oxidative addition of the palladium(0) catalyst to this bond is frequently the rate-determining step of the catalytic cycle. The facility of this step is inversely proportional to the bond dissociation energy of the C-X bond.
The established trend for C-X bond dissociation energies is C-Cl > C-Br > C-I. Consequently, the general order of reactivity for halopyridines in Suzuki coupling is:
Iodo-pyridine > Bromo-pyridine > Chloro-pyridine [1][2]
Iodo-pyridines, possessing the weakest C-I bond, are the most reactive substrates. They readily undergo oxidative addition under mild conditions, often at lower temperatures and with shorter reaction times, making them ideal for the synthesis of complex molecules with sensitive functional groups. Bromo-pyridines are also highly effective coupling partners and are widely used due to their balance of reactivity and stability. Chloro-pyridines, with the strongest C-Cl bond, are the least reactive.[2] Historically, their use was limited, but significant advancements in catalyst technology, particularly the development of sophisticated phosphine ligands, have enabled their efficient coupling, albeit often requiring higher temperatures, longer reaction times, and more specialized catalyst systems.[2] From an economic and availability standpoint, chloro-pyridines are the most attractive starting materials.[3]
The position of the halogen on the pyridine ring also plays a crucial role in its reactivity. The electron-deficient nature of the pyridine ring activates the C-X bond towards oxidative addition. The general order of reactivity based on the halogen's position is C4(6) > C2 > C5.[1]
Comparative Performance Data in Suzuki Coupling
The following table summarizes representative experimental data for the Suzuki coupling of various chloro-, bromo-, and iodo-pyridines with arylboronic acids, highlighting the differences in reaction conditions and yields.
| Halopyridine | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) / Time (h) | Yield (%) |
| 2-Iodopyridine | Phenylboronic acid | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT / 2 | 98 |
| 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Toluene | 80 / 4 | 85 |
| 2-Chloropyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DME | Reflux / 18 | 80 (conversion) |
| 2-Chloropyridine | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | DME | Reflux / 18 | 81 |
| 4-Chloropyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | Reflux / 18 | Moderate |
| 2-Chloro-5-nitropyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | Reflux / 2 | 78 |
| 3-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | Reflux | High |
| 3-Iodopyridine | Arylboronic acid | - | - | - | - | Most Reactive |
Experimental Protocol: A Comparative Suzuki-Miyaura Coupling
This protocol provides a framework for the direct comparison of the reactivity of a chloro-, bromo-, and iodo-pyridine in a Suzuki-Miyaura coupling reaction under identical conditions.
Objective: To compare the yield of 2-phenylpyridine starting from 2-chloro-, 2-bromo-, and 2-iodopyridine.
Materials:
-
2-Chloropyridine (1.0 mmol, 1.0 equiv)
-
2-Bromopyridine (1.0 mmol, 1.0 equiv)
-
2-Iodopyridine (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-Dioxane (5 mL per reaction)
Procedure:
-
To three separate oven-dried Schlenk tubes equipped with magnetic stir bars, add the respective halopyridine (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Evacuate and backfill each Schlenk tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
To each tube, add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Place the Schlenk tubes in a preheated oil bath at 100 °C.
-
Stir the reactions and monitor their progress at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) by taking aliquots and analyzing them by GC-MS or LC-MS.
-
Upon completion (or after 24 hours), cool the reactions to room temperature.
-
Dilute each reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude products by column chromatography on silica gel to isolate the 2-phenylpyridine.
-
Determine the isolated yield for each reaction and characterize the product by NMR and MS.
This parallel experimental setup allows for a direct and reliable comparison of the reactivity of the three halopyridines under the chosen conditions.
The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
A Comparative Guide to Phosphine Ligands for Chloropyridine Suzuki Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds critical for the development of novel pharmaceuticals and functional materials. However, the use of less reactive but more readily available chloropyridines as coupling partners presents a significant challenge. The strength of the C-Cl bond necessitates highly active catalytic systems to achieve efficient oxidative addition, the rate-limiting step in the catalytic cycle. The choice of phosphine ligand is paramount in overcoming this hurdle and achieving high yields.
This guide provides an objective comparison of the efficacy of various phosphine ligands in the Suzuki-Miyaura coupling of chloropyridines, supported by experimental data. We will delve into the performance of different ligand classes and provide detailed experimental protocols to aid researchers in selecting the optimal catalytic system for their specific needs.
Data Presentation: Performance of Phosphine Ligands
The success of a chloropyridine Suzuki reaction is highly dependent on the ligand employed. Bulky, electron-rich phosphine ligands, such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos), have demonstrated significant success in promoting the challenging oxidative addition step.[1] N-heterocyclic carbenes (NHCs) have also emerged as a powerful class of ligands for these transformations.[2] The following table summarizes the performance of various catalytic systems in the Suzuki coupling of different chloropyridines with arylboronic acids.
| Entry | Chloropyridine Substrate | Arylboronic Acid | Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloropyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 85[3] |
| 2 | 2-Chloropyridine | Pyridine-3-boronic acid | Pd(OAc)₂ / SPhos | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 18 | High Yield (not specified)[3] |
| 3 | 3-Chloro-5-fluoro-2-methoxypyridine | Arylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12-24 | (Proposed Protocol)[4] |
| 4 | 3-Chloro-5-fluoro-2-methoxypyridine | Arylboronic acid | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene | 110 | 12-24 | (Proposed Protocol)[4] |
| 5 | 3-Chloropyridine | Phenylboronic acid | Pd/C / 2-(dicyclohexylphosphino)biphenyl | - | - | - | - | 82[5] |
| 6 | 4-Amino-2-chloropyridine | Phenylboronic acid | Pd Source / SPhos | - | - | - | - | Efficiently formed[6] |
| 7 | 2-Chloro-N-heterocycles | Arylboronic acids | Pd(OAc)₂ / Ligand 1* | - | - | - | - | 80-97[7] |
| 8 | 2-Chloropyridine | 4-Methoxyphenylboronic acid | Pd / SPhos | PivOK | iPrOAc | 100 | 24 | 93[8] |
*Ligand 1 refers to a specific P-bridged biaryl phosphine ligand from the cited study.[7]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for success in the laboratory. Below are representative procedures for conducting chloropyridine Suzuki reactions using some of the frequently employed phosphine ligands.
General Procedure using SPhos Ligand[3][4]
-
Reaction Setup: In an oven-dried Schlenk flask, combine the chloropyridine (1.0 mmol, 1.0 eq), the arylboronic acid (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and cesium carbonate (2.0 mmol, 2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to create an oxygen-free environment.
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
General Procedure using XPhos Ligand[2][4]
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 2-chloropyridine derivative (1.0 mmol), arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add palladium(II) acetate and the XPhos ligand. Then, add degassed toluene and water via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. The reaction is typically complete within 12-24 hours.
-
Monitoring: Monitor the reaction progress using a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water or brine.
-
Purification: Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.
Mandatory Visualization
To better understand the underlying mechanism of the Suzuki-Miyaura reaction, the following diagram illustrates the key steps of the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
This guide provides a starting point for researchers tackling the challenge of chloropyridine Suzuki reactions. The selection of the appropriate phosphine ligand, in combination with optimized reaction conditions, is critical for achieving high yields and purity in the synthesis of valuable biaryl compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Basic Conditions for Suzuki-Miyaura Coupling of Pyridines
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is a cornerstone for the synthesis of biaryl and heteroaryl compounds, which are prevalent in pharmaceuticals. The coupling of pyridine moieties, in particular, presents unique challenges due to the Lewis basic nature of the pyridine nitrogen, which can coordinate to the palladium catalyst and inhibit its activity. This guide provides an objective comparison of basic reaction conditions for the Suzuki-Miyaura coupling of pyridines, supported by experimental data, to aid in the selection of optimal conditions for this critical transformation.
Core Components of the Suzuki-Miyaura Coupling
The efficacy of the Suzuki-Miyaura coupling of pyridines is highly dependent on the careful selection of several key components: the palladium catalyst (a combination of a palladium precursor and a ligand), a base, and the solvent system.[1] The choice of these components can significantly impact reaction yield, scope, and functional group tolerance.[2]
Palladium Catalysts: The catalyst is central to the reaction, facilitating the key steps of oxidative addition, transmetalation, and reductive elimination.[1] Modern catalyst systems often employ bulky, electron-rich phosphine ligands or N-Heterocyclic Carbenes (NHCs) to enhance catalytic activity and stability, especially for challenging substrates like pyridines.[2]
Bases: The base plays a crucial role in the activation of the organoboron species, facilitating the transmetalation step. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[1][3] The choice of base can influence the reaction rate and the prevalence of side reactions.
Solvents: A variety of organic solvents are employed, often in combination with water.[1] The solvent system must be capable of dissolving the reactants and the inorganic base to a sufficient extent. Common solvents include ethers (e.g., dioxane, THF), aromatic hydrocarbons (e.g., toluene), and amides (e.g., DMF).[1][4] The addition of water is often beneficial, aiding in the dissolution of the base and promoting the catalytic cycle.[5]
Comparative Performance Data
The following tables summarize the performance of various catalytic systems and conditions for the Suzuki-Miyaura coupling of different pyridine substrates. The data has been compiled from multiple sources to provide a comparative overview.
Table 1: Suzuki-Miyaura Coupling of 2-Halopyridines with Arylboronic Acids
| Entry | Pyridine Substrate | Boronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 85 | [6] |
| 2 | 2-Chloropyridine | Phenylboronic acid | Pd₂(dba)₃ / PCy₃ | K₃PO₄ | Dioxane/H₂O | 100 | 95 | [7] |
| 3 | 2-Chloropyridine | 4-Methoxyphenylboronic acid | XPhos Pd G3 | K₃PO₄ | t-BuOH/H₂O | 100 | 98 | [8] |
| 4 | 2,6-Dichloropyridine | Heptylboronic acid pinacol ester | Pd(OAc)₂ / Ad₂PⁿBu | LiOᵗBu | Dioxane/H₂O | 100 | 94 | [9] |
Table 2: Suzuki-Miyaura Coupling of 3-Halopyridines with Arylboronic Acids
| Entry | Pyridine Substrate | Boronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 3-Bromopyridine | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DMF | 80 | 92 | [10] |
| 2 | 3-Chloropyridine | Phenylboronic acid | PEPPSI-IPr | K₂CO₃ | t-AmylOH | 100 | 91 | [2] |
| 3 | 3-Chloropyridine | 2-Methylphenylboronic acid | SPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | 110 | 94 | [7] |
Table 3: Suzuki-Miyaura Coupling of 4-Halopyridines with Arylboronic Acids
| Entry | Pyridine Substrate | Boronic Acid | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME | 80 | 96 | [11] |
| 2 | 4-Chloropyridine | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 99 | [7] |
| 3 | 4-Iodopyridine | 4-Methoxyphenylboronic acid pinacol ester | Pd(dppf)Cl₂·CH₂Cl₂ | K₂CO₃ | Toluene/H₂O | 80 | 90 | [12] |
Experimental Protocols
Below is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction involving a pyridine substrate. This should be regarded as a general guideline, and specific parameters may require optimization.
General Procedure for Suzuki-Miyaura Coupling of a Halopyridine with an Arylboronic Acid:
-
Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add the halopyridine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).[10][11]
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. This is crucial as the palladium(0) active species can be sensitive to oxygen.[13]
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.[14]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the specified time (usually 2-24 hours).[11][15] Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[14]
Logical Workflow of Suzuki-Miyaura Coupling
The following diagram illustrates the key steps and relationships in a typical Suzuki-Miyaura coupling reaction workflow.
Caption: Generalized experimental workflow for the Suzuki-Miyaura coupling of pyridines.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]
- 13. reddit.com [reddit.com]
- 14. reddit.com [reddit.com]
- 15. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Reaction Kinetics of Substituted Pyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of substituted pyridines is a cornerstone of modern medicinal chemistry and materials science. The pyridine motif is a key structural component in numerous pharmaceuticals, agrochemicals, and functional materials. Consequently, the development of efficient and versatile synthetic methodologies is of paramount importance. This guide provides an objective comparison of the reaction kinetics of several prominent methods for synthesizing substituted pyridines, supported by available experimental data. Detailed experimental protocols for both synthesis and kinetic analysis are provided to aid researchers in selecting and implementing the most suitable method for their specific needs.
Comparison of Reaction Kinetics
| Synthesis Method | Typical Reaction Time | Temperature | Key Catalysts/Reagents | General Kinetic Profile |
| Hantzsch Pyridine Synthesis | 1 - 24 hours | Room Temp. to Reflux | Ammonia/Ammonium Acetate, Oxidizing Agent | Multi-component reaction, kinetics are influenced by the rates of several condensation and cyclization steps. The final oxidation to the pyridine is often a distinct, faster step. |
| Bohlmann-Rahtz Pyridine Synthesis | 2 - 12 hours | High temperatures (140-200 °C) or lower with catalysis | Acid catalysts (Brønsted or Lewis) | A two-step process where the initial Michael addition is followed by a high-energy cyclodehydration. Acid catalysis can significantly lower the activation barrier for the cyclization step.[1] |
| Kröhnke Pyridine Synthesis | 2 - 6 hours | 120 - 140 °C | Ammonium Acetate | A cascade reaction involving Michael addition followed by cyclization and aromatization. The reaction is often performed at elevated temperatures.[2] |
| Boger Pyridine Synthesis | 12 - 48 hours | Room Temp. to Reflux | None (Inverse electron-demand Diels-Alder) | A cycloaddition-cyclo-reversion process. The rate is dependent on the electronic nature of the diene and dienophile. |
Reaction Pathways and Kinetic Analysis Workflow
To visualize the fundamental processes involved, the following diagrams illustrate a generalized reaction pathway for pyridine synthesis and a typical workflow for its kinetic analysis.
Caption: Generalized pathway for substituted pyridine synthesis.
Caption: A typical experimental workflow for kinetic analysis.
Detailed Experimental Protocols
Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a multi-component reaction involving an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor.[3][4]
Synthesis Protocol:
-
Reactant Mixture: In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (2 mmol), and ammonium acetate (1.5 mmol) in a suitable solvent such as ethanol or acetic acid.
-
Reaction Conditions: The mixture is typically stirred at room temperature or heated to reflux for a period ranging from 1 to 24 hours, depending on the reactivity of the substrates.
-
Formation of Dihydropyridine: The initial product is a 1,4-dihydropyridine derivative, which can often be isolated by precipitation or extraction.
-
Aromatization: The isolated dihydropyridine is then oxidized to the corresponding pyridine. A variety of oxidizing agents can be used, including nitric acid, ceric ammonium nitrate (CAN), or simply exposure to air over a prolonged period.
-
Purification: The final substituted pyridine is purified by recrystallization or column chromatography.
Kinetic Analysis Protocol:
The progress of the Hantzsch reaction can be monitored by observing the disappearance of the aldehyde or the formation of the dihydropyridine and final pyridine product.
-
Sample Preparation: Prepare stock solutions of the aldehyde, β-ketoester, and ammonium acetate in the chosen reaction solvent.
-
Reaction Initiation: In a thermostated cuvette or reaction vessel, mix the reactant solutions to initiate the reaction.
-
In-situ Monitoring:
-
UV-Vis Spectroscopy: The formation of the conjugated dihydropyridine and pyridine products can be monitored by observing the change in absorbance at a characteristic wavelength over time.[5][6][7]
-
NMR Spectroscopy: The reaction can be monitored in an NMR tube, allowing for the simultaneous tracking of reactant consumption and product formation by integrating the respective proton signals.
-
-
Data Analysis: The concentration of the species of interest is plotted against time. From these plots, the initial rates can be determined, and by varying the initial concentrations of the reactants, the rate law and rate constants can be established.
Bohlmann-Rahtz Pyridine Synthesis
This method involves the condensation of an enamine with an ethynylketone, followed by cyclodehydration to form a substituted pyridine.[8]
Synthesis Protocol:
-
Michael Addition: The enamine (1 mmol) and the ethynylketone (1 mmol) are dissolved in a solvent like ethanol or toluene. The reaction is often carried out at elevated temperatures to facilitate the initial Michael addition, forming an aminodiene intermediate.[1]
-
Cyclodehydration: The aminodiene intermediate undergoes a heat-induced E/Z isomerization followed by cyclodehydration to yield the pyridine. This step typically requires high temperatures (140-200 °C).[1]
-
Catalysis: The use of Brønsted or Lewis acids can significantly lower the temperature required for the cyclodehydration step, allowing the reaction to proceed under milder conditions.[9]
-
Purification: The resulting pyridine is purified by column chromatography or distillation.
Kinetic Analysis Protocol:
The kinetics of the Bohlmann-Rahtz synthesis can be studied by monitoring the consumption of the enamine or the formation of the pyridine product.
-
Sample Preparation: Prepare stock solutions of the enamine and ethynylketone in a suitable high-boiling solvent.
-
Reaction Monitoring:
-
HPLC/GC-MS: Aliquots of the reaction mixture are taken at different time intervals, quenched, and analyzed by HPLC or GC-MS to determine the concentration of the reactants and products.
-
In-situ IR Spectroscopy: The disappearance of the characteristic vibrational bands of the reactants (e.g., the alkyne C≡C stretch) and the appearance of bands corresponding to the pyridine product can be monitored in real-time.
-
-
Data Analysis: Concentration versus time data is used to determine the reaction order and rate constants. Performing the reaction at different temperatures allows for the calculation of the activation energy using the Arrhenius equation.
Kröhnke Pyridine Synthesis
The Kröhnke synthesis is a versatile method for preparing 2,4,6-trisubstituted pyridines from α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds.[2]
Synthesis Protocol:
-
Reactant Mixture: The α-pyridinium methyl ketone salt (1 mmol), the α,β-unsaturated carbonyl compound (1 mmol), and a large excess of ammonium acetate are mixed in a solvent, typically glacial acetic acid or methanol.[10]
-
Reaction Conditions: The mixture is heated to reflux (around 120-140 °C) for 2 to 6 hours.[2]
-
Work-up: The reaction mixture is cooled and poured into ice water, leading to the precipitation of the crude product.
-
Purification: The solid product is collected by filtration and purified by recrystallization.
Kinetic Analysis Protocol:
The progress of the Kröhnke synthesis can be followed by monitoring the consumption of the α,β-unsaturated carbonyl compound.
-
Sample Preparation: Prepare solutions of the α-pyridinium methyl ketone salt, the α,β-unsaturated carbonyl compound, and ammonium acetate in the reaction solvent.
-
Reaction Monitoring:
-
UV-Vis Spectroscopy: If the α,β-unsaturated carbonyl compound has a distinct chromophore, its disappearance can be monitored spectrophotometrically.
-
LC-MS: Aliquots can be withdrawn from the reaction at intervals, diluted, and analyzed by LC-MS to quantify the concentrations of reactants and the product.
-
-
Data Analysis: The kinetic data is analyzed to determine the rate law and rate constants. The influence of temperature on the rate constant can be studied to determine the activation energy.
Boger Pyridine Synthesis
The Boger pyridine synthesis is an inverse-electron demand Diels-Alder reaction between an enamine and a 1,2,4-triazine to form the pyridine ring.[11]
Synthesis Protocol:
-
Reactant Mixture: The enamine (or a ketone and a catalytic amount of a secondary amine to form the enamine in situ) and the 1,2,4-triazine are dissolved in a suitable solvent, such as toluene or dioxane.
-
Reaction Conditions: The reaction is typically carried out at elevated temperatures (reflux) for 12 to 48 hours.
-
Aromatization: The initial cycloadduct spontaneously loses nitrogen gas to form a dihydropyridine, which then eliminates the secondary amine to yield the aromatic pyridine.
-
Purification: The product is purified by column chromatography.
Kinetic Analysis Protocol:
The kinetics of the Boger synthesis can be investigated by monitoring the disappearance of the 1,2,4-triazine or the formation of the pyridine product.
-
Sample Preparation: Prepare stock solutions of the enamine (or its precursors) and the 1,2,4-triazine.
-
Reaction Monitoring:
-
NMR Spectroscopy: The reaction can be monitored directly in an NMR tube, following the disappearance of signals from the 1,2,4-triazine and the appearance of signals from the pyridine product.
-
HPLC: Aliquots of the reaction mixture can be analyzed by HPLC to determine the concentration of the reactants and product over time.
-
-
Data Analysis: The kinetic data is used to determine the rate law and the rate constant for the cycloaddition reaction. Computational studies can also be employed to model the transition state and calculate the activation energy, which can then be compared with experimental values obtained from temperature-dependent studies.
References
- 1. Bohlmann-Rahtz Cyclodehydration of Aminodienones to Pyridines Using N-Iodosuccinimide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Kinetic Studies of Fenton Oxidation Reaction by UV-VIS Spectroscopy [article.sapub.org]
- 8. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 9. jk-sci.com [jk-sci.com]
- 10. benchchem.com [benchchem.com]
- 11. Boger pyridine synthesis - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Safe Disposal of 5-Chloro-3-ethoxy-2-methoxypyridine: A Procedural Guide
For laboratory personnel, including researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical waste are critical for ensuring a safe working environment and protecting the environment. This document outlines the essential procedures for the proper disposal of 5-Chloro-3-ethoxy-2-methoxypyridine, a halogenated pyridine derivative. Adherence to these guidelines is crucial for minimizing risks and complying with regulatory standards.
Hazard Identification and Personal Protective Equipment (PPE)
Before handling, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat and, if necessary, additional protective clothing to prevent skin exposure.[2]
-
Respiratory Protection: Use only in a well-ventilated area or a chemical fume hood.[1][2]
Waste Segregation and Collection
Proper segregation of chemical waste is the first step in a compliant disposal process.
-
Designated Waste Container: Collect waste containing this compound in a dedicated, properly labeled, and sealed container.
-
Halogenated Waste Stream: This compound must be segregated as halogenated organic waste . Do not mix with non-halogenated solvents. This separation is often more environmentally sound and can reduce disposal costs.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate unnecessary personnel.
-
Containment: Prevent the spill from spreading or entering drains.[3]
-
Absorption: For small spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.
-
Collection: Carefully sweep or shovel the absorbed material into a suitable, labeled container for disposal.[2]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, collecting the cleaning materials as hazardous waste.
Disposal Protocol
Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[2] It must be managed as hazardous chemical waste.
-
Approved Waste Disposal Facility: The primary disposal method is to transfer the waste to a licensed chemical destruction plant or an approved waste disposal facility.[1][2]
-
Incineration: Controlled incineration with flue gas scrubbing is a common and effective method for the destruction of halogenated organic compounds.
-
Regulatory Compliance: All disposal activities must be conducted in strict accordance with local, state, and federal environmental regulations.[3] Chemical waste generators are responsible for ensuring complete and accurate classification and disposal of their waste.[2]
-
Institutional Procedures: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your hazardous waste. They will provide specific guidance on labeling, storage, and pickup procedures.
Quantitative Data Summary
At present, there is no specific quantitative data available for the disposal of this compound. The following table provides a general framework for the type of information that would be pertinent, based on general chemical waste guidelines.
| Parameter | Guideline | Source Recommendation |
| pH for Neutralization | If chemical neutralization is a viable option, the target pH is typically between 6.0 and 9.0. | Consult specific institutional or regulatory guidelines. |
| Storage Temperature | Store in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents. | Review the Safety Data Sheet for the specific compound. |
| Container Integrity | Use chemically resistant containers that can be securely sealed to prevent leaks or vapor release. | Follow EHS and regulatory agency recommendations. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 5-Chloro-3-ethoxy-2-methoxypyridine
Disclaimer: No specific Safety Data Sheet (SDS) for 5-Chloro-3-ethoxy-2-methoxypyridine (CAS No. 1221793-67-4) was publicly available at the time of this writing.[1][2] The following guidance is synthesized from safety data for structurally similar chlorinated and methoxylated pyridine derivatives.[3][4][5][6] Researchers should handle this compound with caution and treat it as potentially hazardous. All laboratory safety protocols should be strictly followed.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is critical for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
Due to the lack of specific data for this compound, a conservative approach to PPE is recommended, drawing from guidelines for similar chemical structures.[3][4][5][6]
| Protection Type | Recommended Equipment | Rationale & Standard |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against potential splashes and aerosols. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Prevents skin contact. Inspect gloves before use and use proper removal technique.[5] |
| Body Protection | Laboratory coat, long pants, and closed-toe shoes. | Minimizes skin exposure to accidental spills.[3] |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge. | Necessary when handling outside of a fume hood or if dust or aerosols are generated.[7] |
Operational and Disposal Plan
A systematic approach to handling and disposal is crucial for minimizing risk. The following workflow provides step-by-step guidance.
Preparation and Handling:
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[3] Ensure eyewash stations and safety showers are readily accessible.[3]
-
Donning PPE: Before handling the compound, put on all required personal protective equipment as detailed in the table above.
-
Handling: Avoid direct contact with the substance.[4] Prevent the formation of dust and aerosols.[3] Do not eat, drink, or smoke in the handling area.[5]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]
-
Keep away from incompatible materials such as strong oxidizing agents.[3][4]
Spill Management:
-
Evacuate: Immediately clear the area of all non-essential personnel.
-
Ventilate: Ensure adequate ventilation.
-
Containment & Cleanup: Wearing full PPE, sweep up solid material and place it into a suitable, labeled container for disposal.[3] Avoid generating dust.
Disposal:
-
Dispose of waste in accordance with all applicable local, state, and federal regulations.[6]
-
Contaminated materials and empty containers should be treated as hazardous waste.[8]
Experimental Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.
Caption: Logical workflow for handling hazardous chemicals.
References
- 1. parchem.com [parchem.com]
- 2. This compound | 1221793-67-4 [amp.chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. fishersci.com [fishersci.com]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. merckmillipore.com [merckmillipore.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
